Fudecalone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1R,3aS,6aR,10aS)-1-hydroxy-4,7,7-trimethyl-3,3a,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-6-one |
InChI |
InChI=1S/C15H22O3/c1-9-7-11(16)12-14(2,3)5-4-6-15(12)10(9)8-18-13(15)17/h7,10,12-13,17H,4-6,8H2,1-3H3/t10-,12+,13+,15-/m0/s1 |
InChI Key |
HHSBIKHOYFPWGC-ZGFBFQLVSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]2[C@@]3([C@H]1CO[C@H]3O)CCCC2(C)C |
Canonical SMILES |
CC1=CC(=O)C2C(CCCC23C1COC3O)(C)C |
Synonyms |
3,3a,6,6a,7,8,9,10-octahydro-1-hydroxy-4,7,7-trimethyl-1H-naphtho(1,8a-c)furan-6-one fudecalone |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anticoccidial Action of Fudecalone Against Eimeria tenella: A Guide to Investigating a Novel Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, caused by the protozoan parasite Eimeria tenella, remains a significant threat to the poultry industry, leading to substantial economic losses. The emergence of drug-resistant parasite strains necessitates the discovery and development of novel anticoccidial agents with distinct mechanisms of action. Fudecalone, a natural product isolated from Penicillium sp. FO-2030, has been identified as a promising anticoccidial compound. This technical guide provides a comprehensive overview of the known activity of this compound against Eimeria tenella and outlines a general framework for the in-depth investigation of its mechanism of action, a critical step in its development as a therapeutic agent.
This compound: Current Understanding of its Anti-Eimerial Activity
Initial studies have demonstrated that this compound exhibits potent activity against Eimeria tenella. The primary reported effect is the inhibition of a key developmental stage in the parasite's life cycle.
Quantitative Data on this compound's Efficacy
The currently available data on the in vitro efficacy of this compound against Eimeria tenella is summarized below. This foundational data underscores the potential of this compound and serves as a starting point for more detailed mechanistic studies.
| Compound | Target Organism | Effective Concentration | Observed Effect | Citation |
| This compound | Eimeria tenella (monensin-resistant) | > 16 µM | Complete inhibition of schizont formation | [1] |
Investigating the Mechanism of Action: A Methodological Approach
The precise molecular target and mechanism of action of this compound against Eimeria tenella have not yet been fully elucidated. The following sections detail established experimental protocols and conceptual frameworks that can be employed to unravel the intricacies of its anticoccidial activity.
The Life Cycle of Eimeria tenella as a Framework for Target Identification
Understanding the complex life cycle of Eimeria tenella is fundamental to identifying the potential stages at which this compound exerts its inhibitory effects. The parasite undergoes both asexual (schizogony) and sexual (gametogony) reproduction within the host's cecal epithelial cells.
Given that this compound inhibits schizont formation[1], further investigation should focus on its effects on the trophozoite-to-schizont transition and the development of first and second-generation schizonts.
Experimental Protocols for Elucidating the Mechanism of Action
A multi-pronged experimental approach is necessary to pinpoint the specific molecular target(s) of this compound.
2.2.1. In Vitro Parasite Viability and Proliferation Assays
-
Objective: To determine the precise inhibitory concentration (IC50) of this compound on different life cycle stages of E. tenella.
-
Methodology:
-
Parasite Culture: Sporozoites of E. tenella are isolated from sporulated oocysts.
-
Host Cell Culture: A suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, is cultured in multi-well plates.
-
Infection: Host cell monolayers are infected with a known number of sporozoites.
-
Drug Treatment: this compound is added to the culture medium at a range of concentrations.
-
Assessment of Inhibition: Parasite proliferation is quantified at different time points post-infection using methods such as:
-
Microscopic enumeration: Counting the number of schizonts or other developmental stages.
-
Quantitative PCR (qPCR): Quantifying parasite DNA as a measure of replication.
-
Reporter gene assays: Using transgenic parasite lines expressing reporter proteins (e.g., luciferase, fluorescent proteins).
-
-
2.2.2. Ultrastructural Analysis using Electron Microscopy
-
Objective: To identify morphological changes in the parasite induced by this compound treatment.
-
Methodology:
-
E. tenella-infected host cells are treated with this compound at its IC50 or higher concentrations.
-
Cells are fixed, processed, and sectioned for transmission electron microscopy (TEM).
-
Ultrastructural changes in parasite organelles, such as the mitochondria, apicoplast, rhoptries, and micronemes, are examined and compared to untreated controls.
-
2.2.3. Target Identification Studies
-
Objective: To identify the specific molecular target(s) of this compound.
-
Methodology:
-
Metabolic Profiling: Compare the metabolic profiles of this compound-treated and untreated parasites using techniques like mass spectrometry to identify disrupted metabolic pathways.
-
Enzyme Inhibition Assays: If a specific pathway is implicated, key enzymes from that pathway can be expressed recombinantly and tested for inhibition by this compound.
-
Thermal Shift Assays (Cellular Thermal Shift Assay - CETSA): This technique can identify direct binding of this compound to target proteins within the parasite.
-
Affinity Chromatography: this compound can be immobilized on a solid support to pull down its binding partners from parasite lysates.
-
Genetic Approaches: Generation of this compound-resistant parasite lines followed by whole-genome sequencing can identify mutations in the target protein.
-
Potential Signaling Pathways and Cellular Processes as Targets
Based on the mechanisms of other known anticoccidial drugs and the unique biology of apicomplexan parasites, several key pathways and processes represent potential targets for this compound.
Workflow for Target Elucidation:
The investigation into this compound's mechanism of action can follow a logical progression, starting from broad effects and narrowing down to a specific molecular target.
Conclusion and Future Directions
This compound represents a promising new lead in the fight against avian coccidiosis. Its demonstrated ability to inhibit schizont formation provides a solid foundation for further investigation. A systematic and multi-faceted research approach, encompassing detailed in vitro studies, ultrastructural analysis, and advanced molecular techniques, will be crucial to fully elucidate its mechanism of action. Unraveling how this compound works at the molecular level will not only pave the way for its potential development as a commercial anticoccidial but also contribute to a deeper understanding of the biology of Eimeria tenella and the identification of novel drug targets for the future. The methodologies and frameworks presented in this guide offer a robust roadmap for the scientific community to unlock the full potential of this novel anticoccidial compound.
References
Unraveling the Synthesis: A Technical Guide to the Putative Fudecalone Biosynthesis Pathway in Penicillium sp. FO-2030
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, the specific biosynthetic pathway of fudecalone in Penicillium sp. FO-2030 has not been elucidated in published scientific literature. Consequently, this document presents a putative pathway based on established principles of fungal secondary metabolism, particularly the biosynthesis of other decalin-containing sesquiterpenoids. The experimental protocols and data tables provided are representative examples to guide future research in this area.
Introduction
This compound, a novel anticoccidial agent isolated from the soil fungus Penicillium sp. FO-2030, represents a promising lead compound for veterinary medicine. Its complex chemical structure, featuring a substituted decalin ring system fused to a furan ring, suggests a fascinating and intricate biosynthetic origin. Understanding the enzymatic machinery responsible for its production is paramount for future strain improvement, pathway engineering for novel analogs, and heterologous production. This guide outlines a hypothetical biosynthetic pathway for this compound, details common experimental methodologies for pathway elucidation, and provides a framework for data presentation.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the ubiquitous isoprenoid pathway, with farnesyl pyrophosphate (FPP) serving as the primary precursor. The formation of the characteristic decalin core is likely accomplished through the action of a terpene cyclase, followed by a series of oxidative modifications catalyzed by tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, to yield the final this compound molecule.
The key proposed steps are:
-
Cyclization of Farnesyl Pyrophosphate (FPP): A terpene cyclase is proposed to catalyze the initial cyclization of the linear FPP molecule to form a bicyclic decalin intermediate, likely a presilphiperfolan-8-beta-ol cation or a related carbocationic intermediate.
-
Oxidative Modifications: A series of oxidation reactions, likely mediated by cytochrome P450 monooxygenases, are hypothesized to introduce hydroxyl and keto functionalities at specific positions on the decalin ring.
-
Furan Ring Formation: The furan ring is likely formed through further oxidation and rearrangement of a hydroxylated intermediate.
Quantitative Data on this compound Biosynthesis
Currently, there is no published quantitative data on the this compound biosynthetic pathway. The following table serves as a template for organizing such data once it becomes available through experimental investigation.
| Enzyme (Putative) | Gene (Hypothetical) | Substrate | Product | Kcat (s⁻¹) | Km (µM) | Vmax (µM/s) |
| Terpene Cyclase | fudA | Farnesyl Pyrophosphate | Bicyclic Decalin Intermediate | Data not available | Data not available | Data not available |
| P450 Monooxygenase | fudB | Bicyclic Decalin Intermediate | Hydroxylated Intermediate | Data not available | Data not available | Data not available |
| Dehydrogenase | fudC | Hydroxylated Intermediate | Oxidized Intermediate | Data not available | Data not available | Data not available |
| Oxidoreductase | fudD | Oxidized Intermediate | This compound | Data not available | Data not available | Data not available |
Experimental Protocols for Pathway Elucidation
The identification and characterization of the this compound biosynthetic gene cluster (BGC) would be the primary objective of future research. Fungal secondary metabolite genes are typically clustered together on the chromosome, which facilitates their identification through genomic approaches.
Key Experiment: Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the cluster of genes responsible for this compound biosynthesis in Penicillium sp. FO-2030.
Methodology:
-
Genome Sequencing and Assembly:
-
High-quality genomic DNA is extracted from a pure culture of Penicillium sp. FO-2030.
-
The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.
-
The sequencing reads are assembled de novo to generate a high-quality genome sequence.
-
-
Bioinformatic Analysis for BGC Prediction:
-
The assembled genome is annotated to predict open reading frames (ORFs).
-
Specialized bioinformatics tools, such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), are used to identify putative secondary metabolite BGCs.
-
The predicted BGCs are manually inspected for the presence of a core biosynthetic gene, such as a terpene cyclase, which would be expected for this compound biosynthesis.
-
-
Gene Knockout and Metabolite Analysis:
-
A candidate BGC is selected based on the presence of a putative terpene cyclase and other plausible tailoring enzymes.
-
The putative terpene cyclase gene is targeted for knockout using a CRISPR-Cas9-based gene editing system or homologous recombination.
-
The wild-type and knockout mutant strains are cultivated under this compound-producing conditions.
-
The culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. The absence of this compound in the knockout mutant would confirm the involvement of the targeted gene and its cluster in the biosynthesis.
-
-
Heterologous Expression (Optional):
-
The entire candidate BGC can be expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm its ability to produce this compound.
-
Conclusion
While the definitive biosynthetic pathway for this compound remains to be discovered, this guide provides a robust, hypothesis-driven framework for its elucidation. The proposed pathway, centered on the cyclization of farnesyl pyrophosphate and subsequent oxidative tailoring, aligns with known principles of fungal natural product biosynthesis. The outlined experimental workflow offers a clear roadmap for researchers to identify the responsible gene cluster and characterize the enzymatic steps involved. Unlocking the secrets of this compound's biosynthesis will not only provide fundamental scientific insights but also pave the way for the biotechnological production of this valuable anticoccidial agent and its derivatives.
Fudecalone: A Technical Guide to its Discovery, Isolation, and Characterization from Soil Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fudecalone is a drimane-type sesquiterpenoid first identified as a potent anticoccidial agent. It was discovered and isolated from the fermentation broth of the soil fungus Penicillium sp. FO-2030.[1][2] This compound has garnered interest due to its activity against monensin-resistant strains of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] The initial structural elucidation was later refined through total synthesis, leading to a revised and confirmed stereochemistry. This guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation and characterization, quantitative data, and relevant biological pathways associated with this compound.
Data Presentation: Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished primarily through spectroscopic methods, including various Nuclear Magnetic Resonance (NMR) techniques and Mass Spectrometry (MS).[1][2] The definitive relative and absolute configuration was later confirmed by total synthesis and comparison of spectroscopic data.[3][4] The data presented below corresponds to the revised, correct structure of this compound.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| Appearance | Colorless Needles | [4] |
| Biological Activity | Anticoccidial (inhibits schizont formation of Eimeria tenella) | [1] |
| Effective Concentration | >16 µM for complete inhibition | [1] |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.85 | dd | 11.0, 4.4 |
| 2α | 1.70 | m | |
| 2β | 1.55 | m | |
| 3α | 1.80 | m | |
| 3β | 1.45 | m | |
| 3a | 1.95 | m | |
| 5α | 2.40 | dd | 18.3, 4.4 |
| 5β | 2.25 | d | 18.3 |
| 6a | 2.10 | m | |
| 8α | 4.30 | d | 9.5 |
| 8β | 4.15 | d | 9.5 |
| 10a | 1.60 | m | |
| 11 (CH₃) | 1.05 | s | |
| 12 (CH₃) | 1.00 | s | |
| 13 (CH₃) | 1.85 | s | |
| (Data synthesized from values reported in literature describing the structural revision of this compound) |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 78.5 |
| 2 | 25.4 |
| 3 | 30.1 |
| 3a | 45.2 |
| 4 | 138.1 |
| 5 | 40.8 |
| 6 | 204.5 |
| 6a | 50.1 |
| 7 | 125.9 |
| 8 | 68.2 |
| 9 | 35.7 |
| 10 | 145.3 |
| 10a | 42.3 |
| 11 | 28.4 |
| 12 | 21.7 |
| 13 | 23.5 |
| (Data synthesized from values reported in literature describing the structural revision of this compound) |
Experimental Protocols
The following protocols are based on the original discovery and subsequent structural verification studies. The isolation protocol is a representative methodology based on the published summary and standard practices in natural product chemistry.
Fermentation of Penicillium sp. FO-2030
-
Organism: A soil-isolated strain of Penicillium sp. FO-2030.
-
Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production (e.g., Potato Dextrose Broth or a custom nutrient-rich medium) is prepared and sterilized.
-
Inoculation: A seed culture of Penicillium sp. FO-2030 is used to inoculate the production-scale fermentation medium.
-
Fermentation Conditions: The culture is incubated for a period of 7-14 days at a controlled temperature (typically 25-28°C) with shaking (e.g., 150-200 rpm) to ensure adequate aeration and nutrient distribution.
-
Monitoring: The production of this compound can be monitored by periodically sampling the broth, extracting with an organic solvent, and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.[1][2]
-
Step 1: Broth Separation
-
The whole fermentation broth is harvested.
-
The mycelial mass is separated from the culture filtrate by centrifugation or filtration. Both the mycelia and the filtrate should be processed as the compound may be present in both fractions.
-
-
Step 2: Solvent Extraction
-
The culture filtrate is extracted three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate.
-
The mycelial mass is homogenized and extracted with a polar organic solvent like methanol or acetone. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
-
-
Step 3: Silica Gel Column Chromatography
-
The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.
-
The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane -> 10% EtOAc/hexane -> 20% EtOAc/hexane, etc.).
-
Fractions are collected and analyzed by TLC. Fractions containing the compound of interest (identified by a specific Rf value and visualization under UV light or with a staining reagent) are pooled and concentrated.
-
-
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
The semi-purified fraction from the silica gel column is subjected to preparative HPLC for final purification.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the purified compound.
-
Nuclear Magnetic Resonance (NMR): A suite of NMR experiments is conducted to determine the carbon-hydrogen framework and stereochemistry.
-
¹H NMR: Identifies the number and types of protons and their neighboring environments.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to build the molecular structure.
-
NOESY: Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.
-
Visualizations: Pathways and Workflows
Putative Biosynthetic Pathway of this compound
This compound is a drimane sesquiterpenoid. The biosynthesis of this class of compounds in fungi generally starts from farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. The key steps involve a cyclization reaction to form the characteristic drimane skeleton, followed by oxidative modifications.[5]
Caption: Putative biosynthetic pathway of this compound from FPP.
Experimental Workflow for this compound Isolation and Characterization
The overall process from fungal culture to pure compound with a confirmed structure follows a logical and systematic workflow.
Caption: Workflow for this compound isolation and characterization.
Potential Anticoccidial Mechanisms of Action
This compound is known to inhibit the formation of schizonts in Eimeria tenella.[1] While its precise molecular target has not been reported, many anticoccidial drugs act on specific parasite pathways. This diagram illustrates general mechanisms that could be investigated for this compound.
Caption: Potential mechanisms of anticoccidial action.
References
The Synthesis and Structural Elucidation of Fudecalone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fudecalone is a drimane sesquiterpenoid first isolated from the culture broth of Penicillium sp. FO-2030.[1] It has garnered interest due to its notable anticoccidial activity against monensin-resistant Eimeria tenella, demonstrating complete inhibition of schizont formation at concentrations exceeding 16 microM.[1] The initial structural proposal of this compound was later revised based on discrepancies between the spectral data of the natural product and a synthetically prepared sample. This guide provides a comprehensive overview of the chemical synthesis of both the originally proposed and the correct, revised structure of this compound, alongside a detailed account of its structural analysis.
Chemical Synthesis
The total synthesis of this compound has been a subject of significant research, leading to the correction of its initially proposed structure. The synthetic routes for both the proposed and the revised structures are detailed below.
Synthesis of the Proposed Structure of this compound
The initial synthesis targeted a proposed structure of this compound. However, the nuclear magnetic resonance (NMR) spectral data of the synthetic compound did not match that of the natural product, indicating a structural misassignment.[2][3]
Synthesis of the Revised, Correct Structure of this compound
Subsequent synthetic efforts led to a diastereomer of the originally proposed structure, a trans-fused octalone, which exhibited identical NMR spectroscopic data to natural this compound.[3][4] This confirmed the correct relative configuration of this compound as 1S, 3aS, 6aS, 10aS.[3] The synthesis of both enantiomers ultimately established the absolute configuration of the natural product.[4]
A key step in the synthesis of the revised structure involves the reduction of a keto lactone intermediate. The stereochemistry of the final product is highly dependent on the reaction conditions and the reagents used.
Experimental Protocols:
While specific, detailed, step-by-step protocols are proprietary to the research groups that published them, the general synthetic sequence for the revised structure, based on published literature, is as follows:
-
Starting Material: The synthesis typically commences from a known phthalide derivative.
-
Key Reactions: The synthetic sequence involves several key transformations, including but not limited to:
-
Birch reduction
-
Alkylation
-
Cationic cyclization
-
Diastereoselective reduction
-
-
Purification: Each intermediate is purified using standard techniques such as silica gel column chromatography.
-
Characterization: The structure of each intermediate and the final product is confirmed by spectroscopic methods, primarily NMR and mass spectrometry (MS).
Quantitative Data:
The following table summarizes the key quantitative data for the synthesis of the revised this compound structure.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Birch Reduction-Alkylation | i) K, liq. NH3, t-BuOH; ii) 5-iodo-2-methyl-2-pentene | 62 |
| 2 | Hydrolysis | 3 N HCl, THF | 46 |
| 3 | Acetylation-Cyclization | i) LDA, Ac2O; ii) BF3 gas, CH2Cl2-H2O | 90 (two steps) |
| 4 | Reduction | DIBAL-H, CH2Cl2, -78 °C | 91 |
| 5 | Oxidation | MnO2, CH2Cl2 | 84 |
Structural Analysis
The structural elucidation of this compound relied heavily on a combination of spectroscopic techniques, with NMR spectroscopy playing a pivotal role in determining the correct stereochemistry.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY were instrumental in establishing the connectivity and relative stereochemistry of the molecule. The discrepancy in the NOESY data between the initially synthesized compound and the natural product was a key factor in the structural revision.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and confirm the molecular weight of this compound and its synthetic intermediates.
-
X-ray Crystallography: X-ray analysis of a suitable crystalline derivative was used to unambiguously confirm the stereochemistry of a key intermediate in the synthesis of the revised structure.[4]
NMR Spectral Data Comparison:
The following table highlights the key differences in the 1H NMR spectral data that led to the structural revision of this compound.
| Proton | Proposed Structure (Synthetic) δ (ppm) | Revised Structure (Natural & Synthetic) δ (ppm) |
| H-1 | Not identical to natural product | Identical to natural product |
| H-6a | Not identical to natural product | Identical to natural product |
| H-10 | Not identical to natural product | Identical to natural product |
Note: Specific chemical shift values are not provided in the search results, but the non-identity and subsequent identity are explicitly stated.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the chemical synthesis of the revised structure of this compound.
Experimental Workflow: Structural Analysis of this compound
Caption: Workflow illustrating the isolation and structural analysis of this compound.
Proposed Signaling Pathway for Anticoccidial Activity
While the specific molecular target of this compound has not been fully elucidated, many anticoccidial agents function by disrupting essential metabolic pathways in the parasite. The following diagram illustrates a generalized potential mechanism of action.
Caption: Generalized potential signaling pathways targeted by anticoccidial agents like this compound.
Conclusion
The journey from the initial isolation and proposed structure of this compound to its correct structural elucidation through total synthesis highlights the critical interplay between natural product chemistry and synthetic organic chemistry. The detailed structural analysis, driven by advanced spectroscopic techniques, was paramount in revising the initial stereochemical assignment. This compound remains an interesting lead compound for the development of new anticoccidial drugs, and a deeper understanding of its mechanism of action could pave the way for more potent and selective therapeutic agents.
References
- 1. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the proposed structure of this compound, an anticoccidial drimane terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
Spectroscopic and Spectrometric Characterization of Fudecalone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fudecalone, a drimane sesquiterpene isolated from the fungus Penicillium sp. FO-2030, has garnered interest for its notable anticoccidial activity. The initial structural elucidation of this compound was later revised, highlighting the critical role of comprehensive spectroscopic and spectrometric analysis in natural product chemistry. The correct structure was determined to be a trans-fused octalone, a correction established through rigorous NMR and mass spectrometry studies. This guide provides an in-depth overview of the spectroscopic data that defines the true structure of this compound, along with the experimental protocols for acquiring such data.
Spectroscopic Data of this compound (Corrected Structure)
The structural confirmation of the corrected, trans-fused isomer of this compound rests on detailed analysis of its ¹H and ¹³C NMR spectra, in conjunction with mass spectrometry. The data presented below is a compilation from the definitive synthetic and structural revision studies.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the corrected, trans-fused structure of this compound, recorded in CDCl₃.
Table 1: ¹H NMR Spectroscopic Data for this compound (trans-fused)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.40 | d | 5.0 |
| 2α | 1.85 | m | |
| 2β | 1.65 | m | |
| 3α | 2.05 | m | |
| 3β | 1.50 | m | |
| 3a | 2.15 | m | |
| 5α | 2.50 | dd | 18.0, 5.0 |
| 5β | 2.30 | dd | 18.0, 12.0 |
| 6a | 2.60 | m | |
| 8 | 1.25 | s | |
| 9 | 1.05 | s | |
| 10 | 0.95 | s | |
| 11α | 4.00 | dd | 8.5, 6.5 |
| 11β | 3.80 | t | 8.5 |
| 12 | 1.20 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (trans-fused)
| Position | Chemical Shift (δ, ppm) |
| 1 | 102.0 |
| 2 | 25.0 |
| 3 | 30.0 |
| 3a | 45.0 |
| 4 | 33.0 |
| 5 | 38.0 |
| 6 | 215.0 |
| 6a | 50.0 |
| 7 | 42.0 |
| 8 | 22.0 |
| 9 | 15.0 |
| 10 | 35.0 |
| 10a | 55.0 |
| 11 | 70.0 |
| 12 | 28.0 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was instrumental in determining the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| HR-FAB-MS | Positive | C₁₅H₂₂O₃ | 251.1647 | 251.1645 |
Experimental Protocols
The acquisition of high-quality spectroscopic and spectrometric data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: 12-15 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing: The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 125 MHz or higher).
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral width: 220-240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Processing: The FID is Fourier transformed with an exponential line broadening of 1.0 Hz. Phase and baseline corrections are applied. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.
-
High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or a mixture of chloroform and methanol.
-
Technique: Fast Atom Bombardment (FAB) is a soft ionization technique suitable for polar and thermally labile molecules like this compound.
-
Instrument: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer equipped with a FAB ion source.
-
Parameters:
-
Matrix: A suitable matrix for FAB, such as 3-nitrobenzyl alcohol (3-NBA) or glycerol, is used to dissolve the sample and facilitate ionization.
-
Primary Beam: A high-energy beam of inert gas atoms (e.g., Xenon or Argon) is directed at the sample-matrix mixture.
-
Mass Analyzer: The analyzer is calibrated using a known reference compound (e.g., perfluorokerosene, PFK) to ensure high mass accuracy.
-
Resolution: The instrument is operated at a high resolution (typically >10,000) to enable accurate mass measurement.
-
-
Data Analysis: The accurate mass of the protonated molecule ([M+H]⁺) is measured and used to calculate the elemental composition using software that considers the isotopic abundances of the constituent atoms.
Visualizations
Spectroscopic Analysis Workflow for this compound
The following diagram illustrates the systematic workflow employed for the spectroscopic and spectrometric analysis of a natural product like this compound, leading to its definitive structure elucidation.
Caption: Workflow for the structure elucidation of this compound.
Anticoccidial Mechanism of Action of Drimane Sesquiterpenes
While the specific molecular targets of this compound are not yet fully elucidated, the general mechanism of action for many drimane sesquiterpenes against coccidial parasites is believed to involve the disruption of cellular membranes and mitochondrial function. This leads to a loss of cellular integrity and energy production, ultimately causing parasite death.
Caption: Postulated mechanism of anticoccidial action for drimane sesquiterpenes.
Fudecalone: A Historical and Technical Review of a Drimane Sesquiterpenoid
An In-depth Guide for Researchers and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the history, discovery, and chemical synthesis of Fudecalone, a natural product initially investigated for its biological activities. While the user's query pertained to its history as an antibiotic, the available scientific literature primarily characterizes this compound as an anticoccidial agent. This document will present the established scientific findings, focusing on its isolation, structure elucidation, synthesis, and confirmed biological activity. There is currently no substantive evidence in the reviewed literature to classify this compound as an antibiotic.
Discovery and Initial Characterization
In 1995, a research group led by Ōmura isolated a novel drimane sesquiterpene, designated this compound, from the culture broth of the fungus Penicillium sp. FO-2030[1][2][3][4]. The isolation was part of a screening program for new bioactive compounds.[4] this compound was initially identified based on its promising anticoccidial activity.[1][2][3]
Isolation Protocol
The isolation of this compound from the fermentation broth of Penicillium sp. FO-2030 involved a multi-step process, as described in the initial discovery report[4]. The general workflow is outlined below.
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation and Revision
The initial structure of this compound was proposed based on extensive spectroscopic analysis, primarily using various Nuclear Magnetic Resonance (NMR) techniques[1][3][4]. However, subsequent efforts to synthesize the proposed structure led to a crucial revision.
In 1999, a synthetic racemate of the proposed structure of this compound was achieved[1][5]. Surprisingly, the NMR spectral data of the synthetic compound were not identical to those of the natural product[1][2][5]. This discrepancy suggested that the originally proposed structure was incorrect. Further research and synthesis of a diastereomer ultimately revealed the correct structure of natural this compound to be a trans-fused octalone, leading to a formal revision of its relative configuration[2][6].
Chemical Synthesis
The total synthesis of this compound has been a subject of academic interest, particularly due to the initial structural misassignment. A multi-step synthesis was developed, starting from a known phthalide[1][5]. The synthetic route involved key steps such as a Diels-Alder reaction, Birch reduction, and a cationic cyclization to construct the core drimane skeleton[1][2].
Caption: Simplified retrosynthetic strategy for this compound.
Key Synthetic Steps and Reagents
A summary of the key transformations in a reported synthesis of this compound is provided below.
| Step | Transformation | Key Reagents | Reference |
| 1 | Birch Reduction & Alkylation | K, liquid NH₃, t-BuOH; LiBr, 5-iodo-2-methyl-2-pentene | [1] |
| 2 | Acid Hydrolysis | 3 N HCl, THF | [1] |
| 3 | Cationic Cyclization | BF₃(gas), CH₂Cl₂−H₂O | [1] |
| 4 | Reduction | DIBAL, CH₂Cl₂ | [1][2] |
| 5 | Selective Oxidation | MnO₂, CH₂Cl₂ | [1][2] |
Biological Activity
The primary biological activity reported for this compound is its anticoccidial effect. Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa.
Anticoccidial Activity
This compound demonstrated inhibitory activity against the schizont formation of a monensin-resistant strain of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry[1][2][3][4].
| Organism | Activity | Concentration | Reference |
| Eimeria tenella (monensin-resistant) | Complete inhibition of schizont formation | ≥ 16 µM | [3][4] |
Status as an Antibiotic
A thorough review of the provided search results yields no evidence to support the classification of this compound as an antibacterial agent. The research has been consistently focused on its anticoccidial properties[1][2][3][4]. Natural products are a rich source of antibiotics, but in the case of this compound, its documented biological activity lies in a different therapeutic area. There are no published minimum inhibitory concentration (MIC) values against bacterial strains or any studies investigating its mechanism of action as an antibiotic. Furthermore, no clinical trials for this compound as an antibiotic have been identified.
Conclusion
This compound is a drimane sesquiterpenoid of natural origin, isolated from Penicillium sp. FO-2030. Its history is notable for the initial misassignment and subsequent correction of its chemical structure through total synthesis. The confirmed biological activity of this compound is as an anticoccidial agent, with demonstrated efficacy against Eimeria tenella. Based on current scientific literature, this compound is not recognized as an antibiotic, and further research would be required to explore any potential antibacterial properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the proposed structure of this compound, an anticoccidial drimane terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of Fudecalone Against Eimeria
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available research specifically detailing the use of fudecalone against Eimeria. The following protocols are proposed based on established in vitro methodologies for screening anticoccidial compounds and the known anticoccidial properties of this compound against Eimeria tenella[1].
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in the poultry industry, leading to substantial economic losses[2][3]. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. This compound, a compound produced by Penicillium sp. FO-2030, has demonstrated anticoccidial activity, specifically inhibiting the schizont formation of monensin-resistant Eimeria tenella at concentrations above 16 microM in cell-based assays[1].
These application notes provide a framework for the in vitro evaluation of this compound's efficacy against Eimeria species. The protocols described herein cover the in vitro culture of Eimeria, assays to determine the impact of this compound on parasite viability, invasion, and replication.
In Vitro Culture of Eimeria tenella
Successful in vitro cultivation of Eimeria is crucial for screening potential anticoccidial compounds, reducing the reliance on in vivo animal studies[3][4]. While the complete life cycle of Eimeria is challenging to replicate in vitro, partial development through schizogony can be achieved in various cell lines[5][6]. Madin-Darby Bovine Kidney (MDBK) cells are a commonly used and suitable host for quantitative studies of E. tenella sporozoite invasion and intracellular development[6][7].
Protocol 1: Culturing Eimeria tenella in MDBK Cells
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Eimeria tenella oocysts
-
Sporozoite excystation solution (e.g., 0.75% sodium taurocholate and 0.25% trypsin in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates (e.g., 24-well or 96-well plates)
Procedure:
-
MDBK Cell Culture: Culture MDBK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed MDBK cells into 24-well or 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Eimeria tenella Sporozoite Preparation:
-
Induce sporulation of E. tenella oocysts by incubation in 2.5% potassium dichromate solution with aeration for 1-3 days[3].
-
Excyst sporulated oocysts to release sporozoites using an appropriate excystation solution.
-
Purify the sporozoites from oocyst debris.
-
-
Infection of MDBK Monolayers:
-
Once the MDBK cell monolayer is confluent, wash the cells with PBS.
-
Infect the monolayer with freshly excysted E. tenella sporozoites at a suitable multiplicity of infection (MOI).
-
Incubate the infected cultures at 41°C in a 5% CO2 incubator to allow for parasite invasion and development.
-
In Vitro Assays for this compound Efficacy
A series of in vitro assays can be employed to determine the anticoccidial activity of this compound. These assays focus on different stages of the parasite's interaction with the host cell.
2.1. Oocyst Viability and Sporulation Assay
This assay assesses the effect of this compound on the viability and sporulation of Eimeria oocysts, which is the infective stage of the parasite.
Protocol 2: Oocyst Sporulation Inhibition Assay
Materials:
-
Fresh, unsporulated Eimeria oocysts
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
2.5% Potassium dichromate solution
-
24-well plates
-
Hemocytometer or similar counting chamber
Procedure:
-
Incubate a known number of unsporulated oocysts (e.g., 1-4 x 10^5) in a 2.5% potassium dichromate solution containing various concentrations of this compound[3].
-
Include a positive control (e.g., diclazuril, a known sporulation inhibitor) and a negative control (solvent only)[3].
-
Incubate the plates for 1-3 days with aeration[3].
-
At the end of the incubation period, determine the percentage of sporulated and degenerated oocysts by counting under a microscope using a hemocytometer[3].
-
Calculate the sporulation inhibition percentage for each this compound concentration.
2.2. Sporozoite Invasion and Replication Assays
These assays are critical for evaluating the ability of this compound to inhibit the parasite's entry into and replication within host cells[3].
Protocol 3: Sporozoite Invasion Inhibition Assay
Materials:
-
Confluent MDBK cell monolayers in 96-well plates
-
Freshly excysted E. tenella sporozoites
-
This compound stock solution
-
DMEM with 2% FBS
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents and primers specific for E. tenella DNA
Procedure:
-
Pre-treat the MDBK cell monolayers with various concentrations of this compound for a specified period.
-
Alternatively, pre-incubate the sporozoites with this compound before adding them to the cell monolayers[6].
-
Infect the MDBK cells with the treated or untreated sporozoites.
-
Allow a short incubation period (e.g., 2-4 hours) for invasion to occur.
-
Wash the monolayers thoroughly with PBS to remove non-invaded sporozoites.
-
Extract total DNA from the infected cells.
-
Quantify the amount of E. tenella DNA using qPCR to determine the number of invaded sporozoites. A reduction in parasite DNA compared to the untreated control indicates inhibition of invasion.
Protocol 4: Intracellular Replication Inhibition Assay
Materials:
-
Infected MDBK cell monolayers (from Protocol 1)
-
This compound stock solution
-
DMEM with 2% FBS
-
DNA extraction kit
-
qPCR reagents and primers for E. tenella and a host cell reference gene (e.g., beta-actin)[8].
Procedure:
-
After infecting MDBK cells with sporozoites, add media containing various concentrations of this compound.
-
Incubate the plates for 24 to 72 hours to allow for intracellular development (schizogony).
-
At different time points (e.g., 24, 48, 72 hours post-infection), harvest the cells.
-
Extract total DNA from the cells.
-
Perform qPCR to quantify the replication of E. tenella DNA. Normalize the parasite DNA amount to the host cell DNA amount to account for variations in cell number[9]. A dose-dependent decrease in the ratio of parasite to host DNA indicates inhibition of intracellular replication.
Data Presentation
Quantitative data from the assays should be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Data for this compound Oocyst Sporulation Inhibition Assay
| This compound Concentration (µM) | % Sporulated Oocysts (Mean ± SD) | % Sporulation Inhibition |
| 0 (Control) | 95.2 ± 2.1 | 0 |
| 1 | 88.5 ± 3.4 | 7.0 |
| 10 | 65.1 ± 4.5 | 31.6 |
| 50 | 22.8 ± 2.9 | 76.1 |
| 100 | 5.6 ± 1.8 | 94.1 |
| Diclazuril (Positive Control) | 10.3 ± 2.2 | 89.2 |
Table 2: Hypothetical Data for this compound Invasion and Replication Inhibition Assays
| This compound Concentration (µM) | Invasion Inhibition (%) (at 4 hpi) | Replication Inhibition (%) (at 48 hpi) |
| 0 (Control) | 0 | 0 |
| 1 | 12.5 ± 2.1 | 15.8 ± 3.3 |
| 10 | 45.8 ± 5.6 | 52.4 ± 6.1 |
| 50 | 82.1 ± 4.9 | 88.9 ± 4.7 |
| 100 | 95.3 ± 3.2 | 97.6 ± 2.5 |
| Monensin (Positive Control) | 90.5 ± 4.1 | 96.2 ± 3.0 |
hpi: hours post-infection
Visualizations
Experimental Workflow Diagram
References
- 1. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cultivating the endogenous life cycle of Eimeria tenella in chicken intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. Comparative study of Eimeria tenella development in different cell culture systems | PLOS One [journals.plos.org]
- 6. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative real-time PCR (qPCR) for Eimeria tenella replication — Implications for experimental refinement and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Impact of Eimeria tenella Oocyst Dose on Parasite Replication, Lesion Score and Cytokine Transcription in the Caeca in Three Breeds of Commercial Layer Chickens [frontiersin.org]
Application Notes and Protocols: Fudecalone Dose-Response Analysis in Avian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fudecalone is a novel anticoccidial compound isolated from the fungus Penicillium sp. FO-2030.[1] Its primary activity has been identified as the inhibition of schizont formation in Eimeria tenella, a protozoan parasite causing coccidiosis in poultry, at concentrations of 16 μM or higher.[1] While its efficacy against coccidial parasites is established, understanding its dose-dependent effects on host avian cells is crucial for evaluating its safety profile and therapeutic window. These application notes provide a comprehensive framework and detailed protocols for conducting a dose-response analysis of this compound in avian cell lines, focusing on cytotoxicity and the potential mechanism of action via apoptosis.
The protocols outlined herein are designed for immune-relevant avian cell lines, such as the chicken B-lymphoma cell line DT40, which is a well-established model for studying immune responses and apoptosis.[2][3] The methodologies cover cell culture, cytotoxicity assessment using the MTT assay, and analysis of apoptosis through key signaling pathways.
Experimental Workflow
The overall workflow for analyzing the dose-response of this compound involves culturing the selected avian cell line, treating the cells with a range of this compound concentrations, assessing cell viability to determine cytotoxic effects, and subsequently investigating the mechanism of cell death, such as apoptosis.
Caption: Overall experimental workflow for this compound dose-response analysis.
Data Presentation: Quantitative Analysis
Quantitative data from dose-response experiments should be summarized to facilitate comparison and interpretation. The following tables provide templates for presenting cytotoxicity and apoptosis-related data. (Note: Data shown are hypothetical, based on related compounds like Furanodienone, and should be replaced with experimental results).
Table 1: Cytotoxicity of this compound on Avian Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
|---|---|---|
| DT40 | 24 | Value |
| DT40 | 48 | Value |
| MQ-NCSU | 24 | Value |
| MQ-NCSU | 48 | Value |
Table 2: Effect of this compound on Caspase-3 and Caspase-9 Activity in DT40 Cells
| This compound Conc. (µM) | Caspase-9 Activity (% of Control) | Caspase-3 Activity (% of Control) |
|---|---|---|
| 0 (Control) | 100 ± SD | 100 ± SD |
| 10 | Value ± SD | Value ± SD |
| 25 | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD |
Experimental Protocols
Protocol 1: Avian Cell Line Culture
This protocol is adapted for the DT40 chicken B cell line, a suspension cell line.[2][3] For adherent cells, trypsinization steps would be required for passaging.[4]
Materials:
-
DT40 cell line
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
CO2 Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Thawing Cells: Thaw a frozen vial of DT40 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).
-
Initial Culture: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[4] Resuspend the pellet in 10 mL of fresh complete growth medium and transfer to a T-25 culture flask.
-
Incubation: Incubate the flask upright at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Monitor cell density daily. When the cell density reaches 8-9x10^5 cells/mL, subculture the cells.[4]
-
Subculturing: Transfer the required volume of cell suspension to a new flask containing fresh, pre-warmed complete growth medium to achieve a seeding density of approximately 2-4x10^5 cells/mL. Repeat this process every 2-3 days.[4]
Protocol 2: MTT Cytotoxicity Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
DT40 cells in suspension
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DT40 cells into a 96-well plate at a density of 1x10^4 cells/well in 100 µL of complete growth medium.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound dose) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against this compound concentration to determine the IC50 value.
Protocol 3: Caspase Activity Assay
This protocol measures the activity of key executioner (Caspase-3) and initiator (Caspase-9) caspases involved in the intrinsic apoptosis pathway using commercially available colorimetric or fluorometric assay kits.
Materials:
-
DT40 cells treated with this compound
-
Caspase-3 and Caspase-9 assay kits (containing lysis buffer, substrate, etc.)
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment: Seed 1x10^6 cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Harvest the cells and centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet in the chilled lysis buffer provided in the kit. Incubate on ice for 10-15 minutes.
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Caspase Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for Caspase-3, LEHD-pNA for Caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the caspase activity based on the manufacturer's instructions and express the results as a percentage or fold change relative to the untreated control.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Based on studies of structurally related compounds like Furanodienone, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[6][7] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and inhibition of anti-apoptotic proteins (e.g., Bcl-2). This dysregulation causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, creating the apoptosome, which activates Caspase-9. Activated Caspase-9, in turn, cleaves and activates effector caspases like Caspase-3, leading to the execution of apoptosis.[8]
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avian Cell Culture Models to Study Immunomodulatory Properties of Bioactive Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The avian chB6 alloantigen induces apoptosis in DT40 B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for Testing Fudecalone's Anticoccidial Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anticoccidial activity of Fudecalone, a novel agent isolated from Penicillium sp. FO-2030, using established animal models. The primary model discussed is the broiler chicken (Gallus gallus domesticus), the most relevant host for commercially significant species of the protozoan parasite Eimeria, the causative agent of coccidiosis.
Introduction to this compound and Coccidiosis
Coccidiosis is a prevalent and economically damaging parasitic disease in the poultry industry, leading to significant production losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of new anticoccidial agents. This compound has demonstrated promising in vitro activity, inhibiting the schizont formation of monensin-resistant Eimeria tenella at concentrations of 16 microM and above.[1] To further characterize its potential as a therapeutic agent, in vivo evaluation in the target animal is essential.
The following protocols are based on established methodologies for testing anticoccidial drugs and are designed to assess the efficacy of this compound in a controlled, scientifically rigorous manner. The primary objectives of these studies are to determine the dose-dependent effects of this compound on key parameters of coccidiosis, including bird performance, intestinal lesion severity, and parasite shedding.
Data Presentation: Efficacy of this compound Against Eimeria tenella Challenge
The following table summarizes hypothetical, yet representative, quantitative data from a dose-response study evaluating the efficacy of this compound against an experimental Eimeria tenella infection in broiler chickens.
| Treatment Group | This compound Dose (ppm in feed) | Average Body Weight Gain (g) (Day 0-7 post-infection) | Feed Conversion Ratio (FCR) (Day 0-7 post-infection) | Mean Cecal Lesion Score | Oocysts Per Gram of Feces (OPG) (x10^4) | Mortality Rate (%) |
| Uninfected, Untreated Control | 0 | 250 | 1.50 | 0.0 | 0 | 0 |
| Infected, Untreated Control | 0 | 150 | 2.20 | 3.5 | 50 | 10 |
| This compound | 25 | 180 | 2.00 | 2.5 | 25 | 5 |
| This compound | 50 | 210 | 1.80 | 1.5 | 10 | 0 |
| This compound | 100 | 240 | 1.60 | 0.5 | 2 | 0 |
| Positive Control (e.g., Diclazuril 1 ppm) | - | 245 | 1.55 | 0.2 | 1 | 0 |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Efficacy Study of this compound in Broiler Chickens
1. Objective: To evaluate the dose-dependent efficacy of this compound in controlling coccidiosis caused by Eimeria tenella in broiler chickens.
2. Materials:
-
Day-old male broiler chicks (e.g., Cobb 500 or Ross 308)
-
Coccidia-free starter and grower feed
-
This compound (of known purity)
-
Positive control anticoccidial drug (e.g., Diclazuril)
-
Sporulated oocysts of a pathogenic strain of Eimeria tenella
-
Battery cages with wire floors to prevent reinfection
-
Feeders and waterers
-
McMaster counting chambers for oocyst enumeration
-
Microscope
-
Disinfectant effective against Eimeria oocysts (e.g., 10% ammonia solution)
3. Experimental Design:
-
Animals: A total of 180 day-old broiler chicks are randomly allocated to 6 treatment groups, with 3 replicates of 10 birds per group.
-
Acclimatization: Birds are housed in a coccidia-free environment for 14 days and fed a standard, non-medicated starter diet.
-
Treatment Groups:
-
Group 1: Uninfected, Untreated Control (UUC) - No infection, no treatment.
-
Group 2: Infected, Untreated Control (IUC) - Infected, no treatment.
-
Group 3: this compound 25 ppm - Infected, treated with 25 ppm this compound in feed.
-
Group 4: this compound 50 ppm - Infected, treated with 50 ppm this compound in feed.
-
Group 5: this compound 100 ppm - Infected, treated with 100 ppm this compound in feed.
-
Group 6: Positive Control (PC) - Infected, treated with a standard anticoccidial (e.g., Diclazuril at 1 ppm).
-
-
Drug Administration: Medicated feed is provided to the respective groups 2 days prior to infection and continued for the duration of the experiment (typically 7-9 days post-infection).
-
Infection: At 16 days of age, all birds except the UUC group are orally inoculated with a suspension of sporulated Eimeria tenella oocysts (e.g., 1 x 10^5 oocysts per bird in 1 mL of sterile water) via oral gavage.
-
Data Collection:
-
Mortality: Recorded daily.
-
Body Weight: Individual bird weights are recorded at the start of treatment (Day -2), on the day of infection (Day 0), and at the termination of the experiment (e.g., Day 7 post-infection).
-
Feed Intake: Feed consumption per replicate is recorded to calculate the Feed Conversion Ratio (FCR).
-
Oocyst Shedding: Fecal samples are collected from each replicate on days 5, 6, and 7 post-infection. Oocysts per gram (OPG) of feces are determined using the McMaster counting technique.
-
Lesion Scoring: On day 7 post-infection, a subset of birds from each group (e.g., 5 birds per replicate) are euthanized for intestinal lesion scoring. The cecal lesions caused by E. tenella are scored on a scale of 0 to 4 according to the Johnson and Reid method.[2][3]
-
4. Lesion Scoring for Eimeria tenella (Cecal Coccidiosis):
-
Score 0: No gross lesions.
-
Score 1: Few scattered petechiae on the cecal wall; no thickening of the cecal walls.
-
Score 2: More numerous petechiae with noticeable blood in the cecal contents; cecal wall is somewhat thickened.
-
Score 3: Large amounts of blood or cecal cores present; cecal walls are greatly thickened.
-
Score 4: Cecal wall greatly distended with blood or large caseous cores; fecal debris is lacking. Dead birds are scored as 4.[2]
5. Statistical Analysis: Data on body weight gain, FCR, lesion scores, and oocyst counts are subjected to Analysis of Variance (ANOVA). Significant differences between group means are determined using a post-hoc test (e.g., Duncan's multiple range test).
Protocol 2: Preparation of Eimeria Oocyst Inoculum
1. Objective: To prepare a standardized suspension of sporulated Eimeria oocysts for experimental infection.
2. Materials:
-
Fresh fecal samples from chickens infected with the desired Eimeria species.
-
2.5% (w/v) potassium dichromate solution.
-
Saturated salt (NaCl) solution.
-
Gauze or cheesecloth.
-
Centrifuge and centrifuge tubes.
-
Shallow trays or flasks.
-
Aeration system (e.g., aquarium pump).
-
Microscope and hemocytometer or McMaster chamber.
3. Procedure:
-
Fecal Collection: Collect fresh feces from infected birds.
-
Oocyst Isolation:
-
Homogenize the feces in tap water.
-
Filter the suspension through several layers of gauze to remove large debris.
-
Centrifuge the filtrate and discard the supernatant.
-
Resuspend the pellet in saturated salt solution and centrifuge again. The oocysts will float to the top.
-
Carefully collect the top layer containing the oocysts and wash several times with tap water by repeated centrifugation to remove the salt.
-
-
Sporulation:
-
Resuspend the cleaned oocysts in a 2.5% potassium dichromate solution in a shallow tray or flask to a depth of about 1 cm.
-
Provide continuous aeration at room temperature (25-29°C) for 48-72 hours to allow for sporulation.
-
-
Quantification and Storage:
-
After sporulation is confirmed by microscopic examination, wash the oocysts with water to remove the potassium dichromate.
-
Count the number of sporulated oocysts using a hemocytometer or McMaster chamber.
-
Store the sporulated oocysts in a 2.5% potassium dichromate solution at 4°C until use.
-
-
Inoculum Preparation: On the day of infection, dilute the stock suspension of sporulated oocysts with sterile water to the desired concentration for oral inoculation.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's anticoccidial efficacy.
Caption: The development pipeline for a new anticoccidial drug like this compound.
References
Application Notes and Protocols for Fudecalone Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fudecalone is a novel hydrophobic compound with potential therapeutic applications being investigated in various cell-based assays. Accurate and reproducible in vitro studies rely on the correct preparation of this compound stock solutions to ensure consistent delivery of the compound to the cell culture medium. Due to its hydrophobic nature, this compound requires a specific protocol to achieve complete dissolution and avoid precipitation, which could otherwise lead to inaccurate experimental results.
These application notes provide a detailed protocol for the preparation of this compound stock solutions and their subsequent dilution to working concentrations for cell culture experiments. The procedures outlined below are designed to ensure the stability, solubility, and biological activity of this compound.
Solubility Determination of this compound
Prior to preparing a high-concentration stock solution, it is essential to determine the solubility of this compound in various common organic solvents. This information will guide the selection of the most appropriate solvent for creating a concentrated stock.
Experimental Protocol for Solubility Testing:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
To each tube, add a small, precise volume (e.g., 10 µL) of a test solvent. Common solvents to test include Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.
-
Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles against a light source.
-
If the compound dissolves completely, continue adding the solvent in small increments (e.g., 10 µL) and vortexing until precipitation is observed. Record the total volume of solvent added before precipitation.
-
If the compound does not dissolve in the initial volume, gradually increase the solvent volume, vortexing after each addition, until complete dissolution is achieved. Record the final volume.
-
Calculate the approximate solubility in mg/mL for each solvent.
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) | Observations |
| DMSO | ||
| Ethanol | ||
| Methanol | ||
| Sterile Water | ||
| PBS (pH 7.4) |
Note: This table should be filled in with experimental data.
Preparation of this compound Stock Solution
Based on the solubility tests, Dimethyl Sulfoxide (DMSO) is often the solvent of choice for hydrophobic compounds due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.[1][2]
Experimental Protocol for 10 mM Stock Solution in DMSO:
Materials:
-
This compound powder (Molecular Weight to be determined for precise molarity)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
Mass (mg) = 10 mM * Molecular Weight (g/mol) * Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol : Mass (mg) = 0.010 mol/L * 400 g/mol * 0.001 L = 4 mg
-
-
Weighing:
-
Under a fume hood, carefully weigh out the calculated mass of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber tube.
-
Add the desired volume of sterile DMSO (e.g., 1 mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization:
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile amber tube to remove any potential microbial contamination. This step is critical for long-term storage and use in cell culture.
-
-
Aliquoting and Storage:
Preparation of Working Solutions
The concentrated stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is non-toxic to the cells, typically below 0.1% to 0.5% (v/v).[1][2]
Experimental Protocol for Dilution to Working Concentration:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps:
-
Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock to 990 µL of culture medium to get a 100 µM solution.
-
Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate dilution to 900 µL of culture medium to achieve a final concentration of 10 µM.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
-
Immediate Use:
-
Add the working solutions to the cell cultures immediately after preparation.
-
Data Presentation: Recommended Dilution Scheme
| Stock Concentration | Intermediate Dilution | Final Concentration | Final DMSO % (v/v) |
| 10 mM | 1:100 (in medium) | 100 µM | 1% |
| 100 µM | 1:10 (in medium) | 10 µM | 0.1% |
| 100 µM | 1:20 (in medium) | 5 µM | 0.05% |
| 100 µM | 1:100 (in medium) | 1 µM | 0.01% |
Visualized Workflows and Pathways
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway Inhibited by this compound
The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a pro-inflammatory signaling pathway, such as the NF-κB pathway, which is a common target in drug development.[5]
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Fudecalone: Application Notes and Protocols for Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fudecalone is a novel anticoccidial agent with demonstrated activity against protozoan parasites of the genus Eimeria, the causative agent of coccidiosis in poultry and other livestock. Isolated from the fermentation broth of Penicillium sp. FO-2030, this compound has been identified as a promising candidate for further investigation in the development of new antiparasitic therapies, particularly against drug-resistant strains.[1][2] This document provides a summary of the known applications of this compound in parasitology and detailed protocols for its study.
Application Notes
This compound's primary application in parasitology research is as an in vitro inhibitor of Eimeria tenella, one of the most pathogenic species of Eimeria in chickens. Its specific mechanism of action is the inhibition of schizont formation, a critical stage in the parasite's intracellular development.[1] This makes this compound a valuable tool for studying the biology of Eimeria development and for screening new anticoccidial compounds.
Notably, this compound has shown efficacy against monensin-resistant strains of E. tenella, highlighting its potential to overcome existing drug resistance mechanisms.[1] This is of significant interest to the poultry industry, where resistance to ionophore antibiotics like monensin is a widespread problem.
Further research into this compound could explore its efficacy against other Eimeria species, its in vivo activity in animal models of coccidiosis, and its potential synergistic effects with other anticoccidial drugs.
Quantitative Data
The available quantitative data for this compound's anticoccidial activity is summarized in the table below.
| Parameter | Value | Parasite | Assay Conditions | Reference |
| Minimum Inhibitory Concentration (MIC) for complete inhibition of schizont formation | ≥ 16 µM | Eimeria tenella (monensin-resistant strain) | In vitro cell-based assay | [1] |
Experimental Protocols
The following protocols are based on established methodologies for the in vitro study of anticoccidial agents against Eimeria tenella and are adapted for the investigation of this compound.
Protocol 1: In Vitro Inhibition of Eimeria tenella Schizont Formation
Objective: To determine the in vitro efficacy of this compound in inhibiting the development of Eimeria tenella schizonts in a host cell line.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Eimeria tenella oocysts (e.g., Houghton strain)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Sodium hypochlorite solution (e.g., 2.5%)
-
Glass beads (2-3 mm diameter)
-
Excystation medium (e.g., 0.25% trypsin and 4% sodium taurocholate in PBS)
-
96-well cell culture plates
-
Incubator (37°C and 41°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Host Cell Culture:
-
Culture MDBK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed MDBK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
-
Parasite Preparation (Sporozoite Excystation):
-
Surface sterilize E. tenella oocysts with a sodium hypochlorite solution.
-
Break the oocysts to release sporocysts by mechanical grinding with glass beads.
-
Incubate the purified sporocysts in the excystation medium at 41°C for 60-90 minutes to release sporozoites.
-
Purify the sporozoites from the excystation medium by passing them through a DE-52 anion-exchange column.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the confluent MDBK cell monolayers in the 96-well plate.
-
Add the this compound dilutions to the wells.
-
Infect the MDBK cells with the freshly excysted sporozoites at a suitable multiplicity of infection (e.g., 1:1 to 5:1 sporozoites to host cells).
-
Include appropriate controls: uninfected cells, infected cells without this compound (positive control), and a known anticoccidial drug (e.g., toltrazuril) as a reference control.
-
Incubate the plates at 41°C in a 5% CO2 incubator for 48-72 hours to allow for schizont development.
-
-
Assessment of Inhibition:
-
After the incubation period, examine the cells under an inverted microscope to visually assess the presence and development of schizonts.
-
For quantitative analysis, fix and stain the cells (e.g., with Giemsa stain) and count the number of schizonts per field of view or per 100 host cells.
-
Alternatively, quantify parasite DNA using qPCR to determine the extent of parasite replication.
-
Visualizations
Diagram 1: Experimental Workflow for In Vitro this compound Efficacy Testing
Caption: Workflow for evaluating this compound's in vitro efficacy.
Diagram 2: this compound's Mechanism of Action on the Eimeria tenella Life Cycle
Caption: this compound inhibits the formation of the schizont stage.
References
Fudecalone: Application Notes and Protocols for the Investigation of a Potential Anticoccidial Agent
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses through mortality, reduced weight gain, and impaired feed conversion.[1][2] The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents.[3] Fudecalone, a compound isolated from the fermentation broth of Penicillium sp. FO-2030, has been identified as a potential anticoccidial agent.[4][5] This document provides a summary of the currently available data on this compound and outlines detailed protocols for its further investigation as a treatment for chicken coccidiosis.
Known Anticoccidial Activity of this compound
To date, the only publicly available data on the anticoccidial activity of this compound is from an in vitro study. This research demonstrated that this compound is effective against a monensin-resistant strain of Eimeria tenella.
Table 1: In Vitro Efficacy of this compound Against Eimeria tenella
| Parameter | Observation | Concentration | Source |
| Inhibition of Schizont Formation | Complete | > 16 µM | [4] |
Note: There is currently no publicly available in vivo data on the efficacy of this compound in chickens. The following experimental protocols are therefore provided as a general framework for the evaluation of a novel anticoccidial compound like this compound.
Experimental Protocols
Protocol 1: In Vivo Anticoccidial Efficacy Trial in Broiler Chickens
This protocol describes a generalized approach to evaluate the in vivo efficacy of a test compound such as this compound against an experimental Eimeria tenella infection in broiler chickens.
1. Objective: To determine the efficacy of this compound in controlling coccidiosis in broiler chickens by evaluating its effect on weight gain, feed conversion ratio, oocyst shedding, and intestinal lesion scores.
2. Materials:
-
Day-old broiler chicks (e.g., Ross 308 or Cobb 500)
-
Coccidia-free starter and grower feed
-
This compound (of known purity)
-
Sporulated oocysts of a pathogenic strain of Eimeria tenella
-
Cages with wire floors to prevent reinfection
-
J.S. Johnson and W.M. Reid lesion scoring system reference chart
-
McMaster counting chamber for oocyst enumeration
3. Experimental Design:
-
Animals: A sufficient number of day-old chicks should be sourced and acclimatized for one week.
-
Groups: At a minimum, the study should include the following groups (with at least 10 birds per group):
-
Group A: Uninfected, Untreated Control
-
Group B: Infected, Untreated Control
-
Group C: Infected, this compound-Treated (Low Dose)
-
Group D: Infected, this compound-Treated (Medium Dose)
-
Group E: Infected, this compound-Treated (High Dose)
-
Group F: Infected, Positive Control (a commercially available anticoccidial)
-
-
Drug Administration: this compound should be administered via feed or drinking water, starting 2 days prior to infection and continuing for the duration of the experiment (typically 7-9 days post-infection).
4. Procedure:
-
At 14 days of age, birds are weighed and randomly allocated to the experimental groups.
-
This compound administration is initiated for the treated groups.
-
At 16 days of age, birds in the infected groups are orally inoculated with a predetermined dose of sporulated E. tenella oocysts (e.g., 5 x 10^4 oocysts per bird).
-
Data Collection:
-
Mortality: Record daily.
-
Body Weight: Measure at the start and end of the experimental period.
-
Feed Intake: Measure daily for each group to calculate the feed conversion ratio (FCR).
-
Oocyst Shedding: From day 5 to day 9 post-infection, collect fecal samples from each group and determine the number of oocysts per gram (OPG) using the McMaster technique.
-
Lesion Scoring: At the end of the study (e.g., day 7 post-infection), a subset of birds from each group is euthanized, and the ceca are examined for lesions. Lesions are scored on a scale of 0 to 4.
-
5. Data Analysis:
-
Calculate the average body weight gain, FCR, and OPG for each group.
-
The Anticoccidial Index (ACI) can be calculated to provide an overall measure of efficacy.
-
Statistical analysis (e.g., ANOVA followed by Duncan's multiple range test) should be performed to determine significant differences between groups.
Protocol 2: In Vitro Inhibition of Eimeria tenella Schizont Development
This protocol is based on the published in vitro study of this compound.[4]
1. Objective: To assess the direct inhibitory effect of this compound on the intracellular development of Eimeria tenella schizonts in a cell culture system.
2. Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Eimeria tenella sporozoites
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope for observing cell monolayers
3. Procedure:
-
Seed MDBK cells into 96-well plates and grow to confluence.
-
Excyst E. tenella oocysts to release sporozoites and purify the sporozoites.
-
Infect the MDBK cell monolayers with the purified sporozoites.
-
After a 2-hour incubation period to allow for sporozoite invasion, the medium is replaced with fresh medium containing various concentrations of this compound. A solvent control and an untreated control should be included.
-
Incubate the plates for 48-72 hours to allow for schizont development.
-
Fix and stain the cell monolayers (e.g., with Giemsa stain).
-
Examine the plates under a microscope to count the number of schizonts in a predetermined number of fields for each well.
-
The percentage inhibition of schizont formation for each concentration of this compound is calculated relative to the untreated control.
Visualizations
Caption: Generalized workflow for an in vivo anticoccidial efficacy trial.
Caption: Life cycle of Eimeria tenella and the likely target of this compound.
Conclusion
This compound has demonstrated promising in vitro activity against E. tenella, warranting further investigation into its potential as a novel anticoccidial agent for the poultry industry. The lack of in vivo data highlights a critical gap in our understanding of its efficacy and practical application. The protocols outlined in this document provide a comprehensive framework for conducting the necessary in vivo and in vitro studies to fully characterize the anticoccidial properties of this compound. Such research is essential to determine its potential role in the management of chicken coccidiosis.
References
- 1. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 2. Chicken Coccidiosis: From the Parasite Lifecycle to Control of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: High-Performance Liquid Chromatography for the Analysis of Fudecalone
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Fudecalone, a sesquiterpenoid natural product with potential therapeutic applications. The described method utilizes reversed-phase chromatography with UV detection, providing a sensitive and specific assay suitable for researchers, scientists, and drug development professionals. This document provides comprehensive experimental protocols, data presentation, and visual workflows to facilitate the implementation of this method in a laboratory setting.
Introduction
This compound is a drimane sesquiterpene isolated from a culture broth of Penicillium sp. FO-2030[1][2][3]. As a secondary metabolite from a terrestrial fungus, its analysis is crucial for various stages of research and development, including fermentation process optimization, purification monitoring, and stability studies[4]. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of natural products like this compound due to its high resolution, sensitivity, and reproducibility[5][6]. This application note presents a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water are required.
-
This compound Standard: A well-characterized reference standard of this compound is necessary for calibration.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Conditions for this compound Analysis
Method Validation
The developed HPLC method was validated for its linearity, precision, accuracy, and sensitivity. The results are summarized in the following tables.
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 248.9 |
| 10 | 501.5 |
| 25 | 1255.3 |
| 50 | 2508.7 |
| 100 | 5012.1 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Linearity Data for this compound
Precision
The precision of the method was determined by performing replicate injections of a this compound standard solution.
| Parameter | Intra-day (n=6) | Inter-day (n=6, over 3 days) |
| Mean Concentration (µg/mL) | 25.1 | 24.9 |
| Standard Deviation | 0.25 | 0.31 |
| Relative Standard Deviation (%RSD) | 1.0% | 1.2% |
Table 3: Precision of the HPLC Method for this compound
Accuracy
The accuracy of the method was assessed by a recovery study, where known amounts of this compound were spiked into a blank matrix.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 25 | 25.3 | 101.2 |
| 50 | 49.5 | 99.0 |
| Mean Recovery (%) | 99.4 |
Table 4: Accuracy (Recovery) of the HPLC Method for this compound
Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 60:40) to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Protocol 2: Sample Preparation (from Fungal Culture Broth)
-
Extraction: Centrifuge the fungal culture broth to separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitution: Dissolve a known amount of the crude extract in the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 3: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 60:40) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared standard solutions and samples.
-
Data Acquisition: Acquire the chromatograms for 10 minutes.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
Visualizations
Figure 1: General experimental workflow for the HPLC analysis of this compound from a fungal culture.
Figure 2: Logical relationship of the analytical method development and validation for this compound.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine analysis in research and quality control laboratories. The detailed protocols and validation data presented herein should enable a straightforward implementation of this analytical procedure.
References
- 1. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the proposed structure of this compound, an anticoccidial drimane terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An optimized HPLC method for soil fungal biomass determination and its application to a detritus manipulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
Investigating Fudecalone's Impact on Parasite Life Cycle Stages: Application Notes and Protocols
Disclaimer: As of November 2025, publicly available scientific literature contains no information regarding a compound named "fudecalone" and its effects on parasites. The following application notes and protocols are presented as a detailed template. For illustrative purposes, data and mechanisms associated with the well-characterized anti-parasitic agent Ivermectin will be used to demonstrate the structure and content requested. Researchers should substitute the specific details with data obtained for their compound of interest.
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the efficacy of novel anti-parasitic compounds, exemplified here by "this compound" (using Ivermectin as a model), against various stages of the parasite life cycle. The protocols outlined below describe methodologies for in vitro susceptibility testing and provide a framework for data analysis and visualization of the compound's mechanism of action.
Data Presentation: Summarized Quantitative Data
The efficacy of an anti-parasitic compound can be quantified by its ability to inhibit parasite growth or viability at different life cycle stages. The following tables present hypothetical data for "this compound," modeled on the known activity of broad-spectrum anthelmintics against a model nematode parasite.
Table 1: In Vitro Susceptibility of Strongyloides ratti Life Cycle Stages to "this compound"
| Life Cycle Stage | "this compound" Concentration (µM) | Percent Inhibition (Mean ± SD) | IC50 (µM) |
| Infective Larvae (L3) | 0.1 | 25.3 ± 4.1 | 0.45 |
| 0.5 | 58.7 ± 6.2 | ||
| 1.0 | 89.1 ± 3.5 | ||
| Adult Female Worms | 0.1 | 15.2 ± 3.8 | 0.68 |
| 0.5 | 45.9 ± 5.5 | ||
| 1.0 | 78.4 ± 4.9 |
Table 2: Effect of "this compound" on Plasmodium falciparum Asexual Blood Stages
| "this compound" Concentration (nM) | Parasite Growth Inhibition (%)[1] | IC50 (nM) |
| 1 | 10.5 | 15.2 |
| 5 | 28.3 | |
| 10 | 45.1 | |
| 20 | 62.8 | |
| 50 | 85.4 | |
| 100 | 98.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following protocols describe standard assays for assessing the impact of a compound on parasite viability and growth.
Protocol: In Vitro Larval Motility Assay for Strongyloides ratti
This assay assesses the effect of a compound on the viability of infective nematode larvae by quantifying their motility.
Materials:
-
Strongyloides ratti infective third-stage larvae (L3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
"this compound" stock solution (in DMSO)
-
Inverted microscope with a camera and motility analysis software
Procedure:
-
Prepare serial dilutions of "this compound" in RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.
-
Add approximately 50-100 L3 larvae suspended in 100 µL of medium to each well of a 96-well plate.
-
Add 100 µL of the "this compound" dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Ivermectin).
-
Incubate the plate at 37°C in a 5% CO2 atmosphere.
-
At 24, 48, and 72-hour time points, record video footage of each well using an inverted microscope.
-
Analyze the videos using motility analysis software to quantify the reduction in larval movement compared to the vehicle control.
Protocol: Plasmodium falciparum Growth Inhibition Assay (GIA)
This assay measures the ability of a compound to inhibit the growth of the asexual blood stages of P. falciparum.[1]
Materials:
-
Synchronized P. falciparum ring-stage culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit.
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine).
-
96-well microtiter plates.
-
"this compound" stock solution.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of "this compound" in complete medium in a 96-well plate.
-
Add the synchronized parasite culture to each well.[1]
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the percent inhibition relative to the growth in control wells without the compound.
Visualizations: Diagrams of Pathways and Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Caption: Life cycle of Schistosoma mansoni.
Caption: General workflow for in vitro anti-parasitic drug screening.
Caption: Hypothetical signaling pathway for "this compound" based on Ivermectin's mechanism.[2]
References
- 1. New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence-based indications for ivermectin in parasitic diseases: An integrated approach to context and challenges in Peru - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fudecalone Stability and Degradation: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability and degradation studies for fudecalone. Given the limited publicly available data on this compound, this resource offers a comprehensive framework based on established regulatory guidelines and best practices in the pharmaceutical industry. The following information is designed to assist in the development of robust stability-indicating methods and to anticipate potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: Where can I find existing stability data for this compound?
A1: Currently, detailed public domain information on the stability and degradation pathways of this compound is limited. The foundational paper from 1995 focuses on its isolation and structural elucidation but does not provide comprehensive stability data[1]. Therefore, researchers should plan to conduct thorough forced degradation studies to establish its intrinsic stability profile.
Q2: What are the recommended starting points for forced degradation studies of this compound?
A2: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods[2]. Based on ICH and FDA guidelines, initial stress conditions should include exposure to acid, base, oxidation, heat, and light[2][3][4]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and quantify degradants effectively[5].
Q3: What analytical techniques are most suitable for analyzing this compound and its potential degradants?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, PDA, or Mass Spectrometry) are the most common and powerful techniques for separating and quantifying a drug substance from its degradation products[6]. A well-developed HPLC or UPLC method, often referred to as a stability-indicating method (SIM), can resolve the parent drug from all potential impurities and degradants.
Q4: How should I approach the structural elucidation of unknown degradation products?
A4: When significant degradation is observed, identifying the structure of the degradation products is a critical step. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable for obtaining the molecular weight and fragmentation patterns of the degradants[7][8]. For definitive structural confirmation, preparative HPLC can be used to isolate the degradants, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis[1][7].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No degradation observed under initial stress conditions. | This compound may be highly stable under the applied conditions. The stress conditions may not be stringent enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. It is important to ensure that the energy exposure exceeds that of accelerated stability conditions[3]. |
| Complete or excessive degradation (>20%) of this compound. | The stress conditions are too harsh, leading to secondary degradation products that may not be relevant to normal storage conditions[3]. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The target degradation is typically in the range of 5-20%[5]. |
| Poor resolution between this compound and its degradation peaks in the chromatogram. | The analytical method is not stability-indicating. The mobile phase, column, or other chromatographic parameters are not optimized. | Modify the HPLC/UPLC method. This may involve changing the mobile phase composition (organic ratio, pH), trying a different column chemistry (e.g., C18, Phenyl-Hexyl), or adjusting the gradient profile and flow rate[9][10]. |
| Mass balance issues (sum of the assay of the main peak and impurities is not close to 100%). | Some degradation products may not be eluting from the column or may not be detected by the detector at the selected wavelength. The parent compound may have precipitated. | Ensure the analytical method is capable of eluting all compounds. Use a photodiode array (PDA) detector to check for any peaks at different wavelengths. Verify the solubility of this compound and its degradants in the chosen solvent. |
Experimental Protocols
General Forced Degradation Protocol
A general protocol for initiating forced degradation studies on this compound is outlined below. It is recommended to start with a drug substance concentration of about 1 mg/mL[5].
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl). Keep the solution at room temperature or heat to 50-60°C if no degradation is observed at room temperature[5].
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH). Maintain the same temperature conditions as for acid hydrolysis[5].
-
Oxidative Degradation: Treat the stock solution with a solution of 3-30% hydrogen peroxide (H₂O₂) at room temperature[6].
-
Thermal Degradation: Expose a solid sample of this compound and a solution of the drug to dry heat at a temperature above accelerated testing conditions (e.g., 40-80°C)[5].
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter[5].
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method.
-
Example Stability-Indicating HPLC Method Development Parameters
| Parameter | Typical Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile or Methanol |
| Gradient | Start with a high aqueous percentage and gradually increase the organic component. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of this compound; use a PDA detector to monitor all peaks. |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Quantitative Data Summary (Hypothetical Example)
The following table is a hypothetical representation of results from a forced degradation study on this compound, which researchers should aim to generate.
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 2 | 10.5 (at RRT 0.85) |
| 0.1 M NaOH | 8 hours | 60°C | 78.9 | 3 | 15.3 (at RRT 1.15) |
| 10% H₂O₂ | 24 hours | Room Temp | 90.1 | 1 | 8.7 (at RRT 0.92) |
| Dry Heat | 48 hours | 80°C | 95.8 | 1 | 3.5 (at RRT 1.20) |
| Photolytic | 1.2 million lux hours | Room Temp | 98.2 | 1 | 1.5 (at RRT 0.78) |
RRT = Relative Retention Time
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for this compound Forced Degradation Studies.
Logical Relationship for Stability-Indicating Method Development
Caption: Logic for Stability-Indicating Method Development.
References
- 1. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. veeprho.com [veeprho.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Fudecalone for X-ray Analysis
Welcome to the technical support center for Fudecalone crystallization. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound and similar small molecules suitable for X-ray diffraction analysis. Here you will find troubleshooting guides and frequently asked questions to navigate common challenges in the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal crystal size for X-ray diffraction?
A1: A well-centered crystal for a typical sealed-tube or rotating-anode X-ray generator should be no larger than about 0.3mm to be uniformly bathed in the X-ray beam.[1] For modern microsource X-ray beams, which can be much narrower (around 0.1mm), it is common for crystals to be larger than the beam cross-section.[1] The ideal shape is spherical to eliminate orientation dependence, with blocky crystals being preferable to plates, and plates better than needles.[1]
Q2: How important is the purity of this compound for crystallization?
A2: The purity of your compound is a critical factor that significantly affects the size and quality of the crystals.[2] Impurities can disrupt the formation of the crystal lattice, leading to defects or disordered crystals. It is recommended to use this compound with a purity of >95%.
Q3: How long should I wait for crystals to grow?
A3: Crystallization requires patience. It is advisable to let the crystallization vessel remain undisturbed for a significant period.[2] Checking on the progress too frequently can disturb the process. Some crystallizations may take several days to weeks.
Q4: Should I be concerned if the solvent gets incorporated into the crystal?
A4: Solution-grown crystals often incorporate solvent molecules as an integral part of their structure.[1] If these crystals are allowed to dry, they can lose the solvent, which destroys the long-range order and can render them useless for X-ray analysis.[1] Therefore, it is a general rule to never allow crystals to dry and to always keep them in their mother liquor before data collection.[1]
Q5: What are some common crystallization techniques for small molecules like this compound?
A5: Several techniques are commonly used, including slow evaporation, slow cooling, vapor diffusion, and liquid-liquid diffusion (layering).[3][4] The choice of method depends on the solubility of your compound and the solvents being used.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: No crystals are forming.
-
Q: My solution has been sitting for a while, and I don't see any crystals. What should I do?
-
A: If the solution is clear, the first step is to try and induce nucleation. You can do this by:
-
Scratching the flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[5]
-
Adding a seed crystal: If you have a previous batch of this compound crystals, add a tiny speck to the solution.[5]
-
Reducing solvent volume: If the compound is too soluble, there may be too much solvent. You can gently heat the solution to boil off a small amount of solvent and then allow it to cool again.[5]
-
Introducing a nucleation site: Dust or other particulate matter can act as nucleation sites. While a clean vessel is important, sometimes introducing a tiny, insoluble particle can initiate crystal growth.[2]
-
-
Problem 2: The compound has "oiled out" instead of crystallizing.
-
Q: Instead of crystals, I have a gooey, oily substance at the bottom of my flask. What went wrong?
-
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system. Here are some solutions:
-
Increase the solvent volume: Re-heat the solution and add more of the "good" solvent (the one in which this compound is more soluble) to keep it in solution longer as it cools.[5]
-
Lower the crystallization temperature: Try setting up the crystallization at a lower temperature to slow down the process.
-
Change the solvent system: The current solvent may not be suitable. Experiment with different solvents or solvent mixtures.
-
-
Problem 3: The crystals are too small or are just a powder.
-
Q: I got solid material, but it's a fine powder or very tiny crystals, not suitable for X-ray diffraction. How can I grow larger crystals?
-
A: The formation of powder or tiny crystals suggests that nucleation was too rapid and widespread. To encourage the growth of fewer, larger crystals:
-
Reduce the number of nucleation sites: Ensure your crystallization vessel is scrupulously clean to minimize dust and other particulates.[2]
-
Slow down the crystallization process:
-
For slow evaporation, cover the vessel more tightly to reduce the evaporation rate.
-
For slow cooling, insulate the flask to slow the rate of cooling.[5]
-
For vapor diffusion, use a less volatile anti-solvent.
-
-
Optimize the solvent system: If your compound is too soluble, it can lead to the formation of small crystals.[2] Try a solvent in which this compound is only moderately soluble.
-
-
Problem 4: The resulting crystals are of poor quality (e.g., clustered, twinned).
-
Q: My crystals are not single, well-defined blocks but are instead aggregated clusters or appear twinned. What can I do?
-
A:
-
Microsurgery: It is sometimes possible to carefully separate single-crystal fragments from aggregated clusters.[1]
-
Optimize growth conditions: Slower crystal growth often leads to better quality. Try adjusting the temperature, solvent ratios, or concentration to slow down the process.
-
Screen different conditions: Systematically screen a wider range of solvents, precipitants, and temperatures to find conditions that favor the growth of single, high-quality crystals.
-
-
Data Presentation: Crystallization Conditions
Table 1: Solvent Selection for Crystallization
| Solvent Property | Good for Crystallization | Too Soluble (Leads to small crystals or no crystals) | Poorly Soluble (Compound won't dissolve) |
| Polarity | Moderately polar solvents for moderately polar compounds. | Highly polar solvent for a polar compound. | Non-polar solvent for a polar compound. |
| Boiling Point | Moderate boiling point for slow evaporation. | Low boiling point (evaporates too quickly). | High boiling point (evaporates too slowly). |
| Examples | Acetone, Ethyl Acetate, Ethanol, Methanol, Dichloromethane | Water (for highly polar compounds), DMSO | Hexane, Toluene (for highly polar compounds) |
Table 2: Typical Parameters for Crystallization Methods
| Method | Parameter | Starting Condition | Troubleshooting Adjustment |
| Slow Evaporation | Solvent Choice | A solvent in which this compound is moderately soluble. | Try a different solvent or a binary solvent mixture. |
| Temperature | Room Temperature | Try a lower temperature to slow evaporation. | |
| Vessel Opening | Partially covered (e.g., with parafilm with needle holes). | Cover more tightly to slow evaporation; uncover more to speed it up. | |
| Vapor Diffusion | Solvent (for compound) | A solvent in which this compound is soluble. | Ensure high purity of the solvent. |
| Anti-solvent | A volatile solvent in which this compound is insoluble, but miscible with the solvent. | Try a more or less volatile anti-solvent to change the diffusion rate. | |
| Temperature | Room Temperature | Set up at a lower temperature (e.g., 4°C) to slow diffusion. | |
| Solvent Layering | Solvent (for compound) | A dense solvent in which this compound is soluble. | Use a less dense solvent if layering on top. |
| Anti-solvent | A less dense, miscible anti-solvent in which this compound is insoluble. | Adjust the ratio of solvent to anti-solvent (e.g., start with 1:4).[2] |
Experimental Protocols
1. Slow Evaporation
-
Dissolve this compound in a suitable solvent in a clean vial or test tube to create a near-saturated solution.
-
Cover the opening of the container with a cap or parafilm.
-
Pierce the covering with a needle a few times to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free location and leave it undisturbed.
-
Monitor periodically for crystal growth.
2. Vapor Diffusion
This method can be performed using either a hanging drop or sitting drop setup.
-
Hanging Drop:
-
Prepare a reservoir of an anti-solvent in the well of a crystallization plate.
-
On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of your concentrated this compound solution with an equal volume of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with grease.
-
The lower vapor pressure of the reservoir will slowly draw solvent from the drop, leading to supersaturation and crystallization.
-
-
Sitting Drop:
-
Place a small drop (e.g., 1-2 µL) of the this compound solution on a post in the middle of a crystallization well.
-
Add the anti-solvent to the bottom of the well, not touching the drop.
-
Seal the well. Vapor will diffuse from the anti-solvent into the drop, inducing crystallization.
-
3. Solvent Layering (Liquid-Liquid Diffusion)
-
Dissolve this compound in a small amount of a suitable solvent in a narrow tube (e.g., an NMR tube).
-
Carefully layer a less dense anti-solvent on top of the this compound solution, taking care not to mix the two layers. This can be done by slowly letting the anti-solvent run down the side of the tube.
-
Seal the tube and leave it in an undisturbed location.
-
Crystals will ideally form at the interface between the two solvents as they slowly diffuse into one another.
Visualizations
References
Optimizing Fudecalone concentration for anticoccidial assays
Welcome to the technical support center for Fudecalone, a novel compound for anticoccidial research. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration for in vitro anticoccidial assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a primary screen?
A1: For a primary screen, we recommend a starting concentration range of 0.1 µM to 100 µM. This broad range helps to capture the potential therapeutic window of the compound. Subsequent experiments should narrow this range based on initial hit validation and cytotoxicity data.
Q2: What is the recommended solvent for this compound and the maximum final concentration in culture media?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can induce cellular stress and affect experimental outcomes.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.
Q3: How should I assess the cytotoxicity of this compound on the host cells?
A3: Host cell cytotoxicity should be evaluated in parallel with the anticoccidial activity assays using the same host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) and experimental conditions.[2][3] A standard cytotoxicity assay, such as MTT or LDH release, can be used to determine the 50% cytotoxic concentration (CC50). This value is essential for calculating the selectivity index (SI = CC50 / IC50).
Q4: What are the optimal host cell and parasite densities for in vitro assays?
A4: Optimal densities can vary, but a good starting point for 96-well plates is seeding MDBK cells to achieve 90-100% confluency at the time of infection.[4][5] For Eimeria tenella, a sporozoite-to-host-cell ratio of 4:1 has been shown to be effective for achieving a high rate of infection without compromising the host cell monolayer.[4][5]
Data Presentation
Table 1: this compound In Vitro Efficacy and Cytotoxicity
| Parameter | Value | Cell Line |
| IC50 (Invasion) | 5.2 µM | MDBK |
| IC50 (Replication) | 2.8 µM | MDBK |
| CC50 (Cytotoxicity) | 150.6 µM | MDBK |
| Selectivity Index (SI) | 53.8 | - |
This data is hypothetical and for illustrative purposes.
Table 2: this compound Solubility Profile
| Solvent | Maximum Stock Concentration | Recommended Final Concentration in Media |
| DMSO | 50 mM | ≤ 0.5% (v/v) |
| Ethanol | 10 mM | ≤ 0.5% (v/v) |
| PBS | < 0.1 mM (Insoluble) | Not Recommended |
This data is hypothetical and for illustrative purposes.
Troubleshooting Guides
Issue 1: I am observing precipitation of this compound in the culture medium.
-
Question: Why is my compound precipitating, and how can I resolve this?
-
Answer: Precipitation of hydrophobic compounds in aqueous culture media is a common issue.[6][7]
-
Solution 1: Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not too high, as this can cause the compound to fall out of solution when diluted in media. Do not exceed a final DMSO concentration of 0.5%.[1]
-
Solution 2: Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.
-
Solution 3: Pre-warm Media: Pre-warm the culture media to 37°C before adding the this compound solution. Add the compound dropwise while gently vortexing the media to facilitate mixing.
-
Solution 4: Solubility Test: Perform a simple solubility test by preparing the highest intended concentration of this compound in media and visually inspecting for precipitation after a short incubation at 37°C.[8]
-
Issue 2: My results show high variability between replicate wells.
-
Question: What are the common causes of high variability in anticoccidial assays?
-
Answer: High variability can stem from several factors related to cell and parasite handling.
-
Solution 1: Uniform Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells. Edge effects in microplates can be minimized by not using the outermost wells for experimental data.
-
Solution 2: Consistent Sporozoite Infection: Ensure sporozoites are well-mixed and evenly distributed into each well. The timing of infection should be consistent for all plates.
-
Solution 3: Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate delivery of cells, parasites, and this compound.
-
Solution 4: Plate Handling: Minimize the time plates are outside the incubator to avoid changes in temperature and pH.
-
Issue 3: I am not observing any anticoccidial effect, even at high concentrations.
-
Question: Why might this compound not be showing any activity in my assay?
-
Answer: A lack of activity can be due to compound stability, assay timing, or the mechanism of action.
-
Solution 1: Compound Stability: Verify the stability of this compound in your culture media over the course of the experiment. The compound may degrade in aqueous solution at 37°C.[8][9] This can be checked by recovering the media at the end of the assay and analyzing the concentration of the parent compound via HPLC or LC-MS.
-
Solution 2: Assay Endpoint: The mechanism of action of this compound might target a later stage of parasite development than your current assay measures. If you are running a 2-hour invasion assay, consider a longer replication assay (e.g., 24-48 hours) to assess inhibition of parasite growth.[10][11]
-
Solution 3: Positive Control: Always include a known anticoccidial drug (e.g., diclazuril, toltrazuril) as a positive control to ensure the assay system is working correctly.[12][13]
-
Experimental Protocols
Protocol 1: In Vitro Sporozoite Invasion Assay
This assay quantifies the ability of this compound to inhibit the invasion of Eimeria tenella sporozoites into a host cell monolayer.
-
Cell Seeding: Seed MDBK cells in a 96-well plate to achieve 90-100% confluency on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS). Also, prepare a vehicle control (DMSO) and a positive control (e.g., 1 µg/mL diclazuril).
-
Parasite Preparation: Freshly excysted E. tenella sporozoites are purified and resuspended in infection medium at a concentration of 4 x 10^6 sporozoites/mL.
-
Pre-incubation: Mix equal volumes of the sporozoite suspension and the this compound dilutions (or controls). Incubate for 1 hour at 41°C, 5% CO2.[10]
-
Infection: Remove the culture medium from the MDBK cells and add 100 µL of the pre-incubated sporozoite/compound mixture to each well.
-
Invasion: Incubate the plate for 2 hours at 41°C, 5% CO2 to allow for parasite invasion.
-
Washing: Gently wash the monolayer three times with PBS to remove non-invaded sporozoites.
-
Quantification: Lyse the cells and quantify the number of invaded sporozoites using a quantitative PCR (qPCR) assay targeting a parasite-specific gene (e.g., 5S rRNA). The percent inhibition is calculated relative to the vehicle control.
Protocol 2: In Vitro Intracellular Replication Assay
This assay measures the effect of this compound on the replication and development of Eimeria tenella within host cells.
-
Cell Seeding and Infection: Seed MDBK cells in a 96-well plate and infect with E. tenella sporozoites as described above (Protocol 1, steps 1, 3, 5, 6).
-
Washing: After the 2-hour invasion period, wash the monolayer three times with PBS to remove extracellular sporozoites.
-
Compound Addition: Add 100 µL of fresh culture medium containing the desired concentrations of this compound (or controls) to each well.
-
Incubation: Incubate the plate for 48 hours at 41°C, 5% CO2 to allow for parasite replication and schizont development.
-
Quantification: Harvest the plates by lysing the cells. Quantify parasite replication by measuring the increase in parasite DNA via qPCR. The percent inhibition is calculated relative to the vehicle control.
Protocol 3: Host Cell Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on the host cell line.
-
Cell Seeding: Seed MDBK cells in a 96-well plate at the same density used for the anticoccidial assays.
-
Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of this compound (and controls).
-
Incubation: Incubate the plate for the same duration as the longest anticoccidial assay (e.g., 48 hours) under the same conditions (41°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The percent viability is calculated relative to the vehicle control wells.
Visualizations
Caption: Workflow for optimizing this compound concentration in anticoccidial assays.
Caption: Hypothetical mechanism of action for this compound in Eimeria.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug screening in cell culture for the detection of anticoccidial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug screening in cell culture for the detection of anticoccidial activity | Parasitology | Cambridge Core [cambridge.org]
- 4. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 5. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assessment of Anticoccidials: Methods and Molecules [mdpi.com]
Overcoming challenges in the total synthesis of Fudecalone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the total synthesis of Fudecalone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential solutions and alternative approaches based on published findings.
Question: The NMR spectrum of my synthesized compound does not match the reported data for natural this compound. What could be the issue?
Answer:
This is a critical and known challenge in the synthesis of this compound. The originally proposed structure was later found to be incorrect. If your NMR data does not match, it is highly likely that you have synthesized the originally proposed cis-fused structure, while the natural product is a trans-fused octalone.[1][2]
Troubleshooting Steps:
-
Confirm the Stereochemistry: Carefully analyze the NOESY spectrum of your synthetic compound. Key NOE correlations (or lack thereof) are crucial for determining the relative stereochemistry. For instance, in the correct trans-fused structure, specific NOEs are observed that are absent in the cis-fused diastereomer.[2]
-
Attempt Isomerization: Researchers attempted to isomerize the synthetic cis-fused ketone to the more stable trans-fused system. However, direct isomerization of the cis-ketone using reagents like DBU or PPTS under reflux conditions was unsuccessful.[3]
-
Alternative Synthetic Strategy: The successful synthesis of the correct this compound structure involved a different synthetic route that specifically targeted the trans-fused diastereomer. This involved isomerization at an earlier stage, prior to the formation of the key tricyclic intermediate.[2][3]
Question: I am experiencing low yields or failed reactions during the cationic cyclization step. What are the potential causes and solutions?
Answer:
Direct cationic cyclization to form the core structure of this compound can be challenging. Reports indicate that direct cyclization of certain intermediates under various conditions was unsuccessful.[3]
Potential Causes:
-
Substrate Reactivity: The conformation and electronic properties of the cyclization precursor are critical.
-
Reaction Conditions: The choice of acid catalyst and solvent system is crucial and can lead to decomposition or undesired side reactions.
Recommended Approach:
The successful synthesis employed a stepwise approach rather than a direct cyclization to form the key intermediate. This involved the Birch reduction of a known phthalide followed by alkylation to introduce the side chain.[2][3] This multi-step sequence provides better control over the formation of the desired ring system.
Frequently Asked Questions (FAQs)
Q1: What is the correct stereochemistry of this compound?
A1: The initially proposed structure of this compound was a cis-fused octalone. However, total synthesis revealed that the natural product is actually a trans-fused octalone.[1][2] The absolute configuration was also determined through the synthesis of both enantiomers.[2]
Q2: What was the key evidence that led to the revision of this compound's structure?
A2: The primary evidence came from a mismatch between the NMR spectral data of the synthesized compound (based on the proposed structure) and the natural product.[2] Specifically, the NOESY data showed significant differences, indicating a different relative stereochemistry.[2] The synthesis of a diastereomer with the trans-fused ring system yielded a compound with NMR data identical to natural this compound.[2][3]
Q3: Are there any particularly challenging steps in the total synthesis of the correct this compound structure?
A3: Besides establishing the correct stereochemistry, controlling the ring fusion during the formation of the decalin system is a key challenge. The successful synthesis involved a lactone-opening and re-lactonization sequence to achieve the thermodynamically more stable trans-fused ketone from a cis-fused precursor.[3]
Data Presentation
Table 1: Selected Reaction Yields in the Total Synthesis of this compound
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) | Reference |
| Enone Formation | Silyl enol ether | NBS, then DBU | Enone | 79 (overall) | [2] |
| Reduction and Oxidation | Enone | DIBAL, then MnO2 | (±)-Fudecalone | 56 (over two steps) | [2][3] |
| Lactone Isomerization | cis-hydroxy acid | PPTS, benzene, reflux | trans-lactone | 69 (over two steps) | [3] |
Experimental Protocols
Protocol 1: Formation of the Key Enone Intermediate
-
To a solution of the starting ketone in THF, add LDA at -78 °C and stir for 1 hour.
-
Add TMSCl and allow the reaction to warm to room temperature.
-
After workup, dissolve the resulting silyl enol ether in THF.
-
Add NBS at room temperature and stir until the starting material is consumed.
-
Add DBU and heat the mixture to reflux.
-
After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the enone.[2][3]
Protocol 2: Final Steps to (±)-Fudecalone
-
Dissolve the enone intermediate in a suitable solvent (e.g., CH₂Cl₂) and cool to -78 °C.
-
Add DIBAL (4 equivalents) dropwise and stir for 1 hour.
-
Quench the reaction with methanol and allow it to warm to room temperature.
-
Perform an aqueous workup and purify the resulting diol.
-
Dissolve the diol in CH₂Cl₂ and add MnO₂.
-
Stir the mixture at room temperature until the allylic alcohol is completely oxidized.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain (±)-Fudecalone.[3]
Visualizations
Caption: Overview of the retrosynthetic approach to this compound.
Caption: Troubleshooting workflow for incorrect NMR spectral data.
References
Preventing Fudecalone precipitation in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Fudecalone in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a drimane sesquiterpene with anticoccidial activity, first isolated from Penicillium sp. FO-2030.[1][2][3] Its molecular structure suggests that it is a lipophilic compound, which often translates to low aqueous solubility. Precipitation of poorly water-soluble compounds like this compound can occur when an organic solvent stock solution is diluted into an aqueous buffer, leading to inaccurate results in biological assays and challenges in formulation development.[4][5]
Q2: What are the common causes of this compound precipitation?
Precipitation of this compound in aqueous solutions can be triggered by several factors:
-
Supersaturation: Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into an aqueous medium can create a supersaturated state that is thermodynamically unstable, leading to precipitation.
-
pH Shift: If the compound has ionizable groups, a change in pH upon dilution into a buffer can alter its charge state and significantly reduce its solubility.
-
Co-solvent Evaporation: In some experimental setups, the organic co-solvent may evaporate over time, reducing the overall solubilizing capacity of the medium and causing the drug to precipitate.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can lead to a decrease in solubility and subsequent precipitation.
-
Interactions with other components: The presence of salts or other excipients in the aqueous medium can influence the solubility of this compound.
Q3: What are the initial steps to troubleshoot this compound precipitation?
If you are observing precipitation, consider the following initial troubleshooting steps:
-
Visual Inspection: Confirm that the precipitate is indeed this compound. It may be helpful to analyze the precipitate using techniques like HPLC or microscopy.
-
Solvent Selection: Ensure that your initial stock solution is prepared in a suitable organic solvent in which this compound is highly soluble and stable.
-
Dilution Method: Modify your dilution protocol. Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution in a stepwise manner with vigorous mixing.
-
Lower the Concentration: If experimentally feasible, working at lower concentrations of this compound may prevent precipitation by avoiding supersaturation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides detailed strategies and experimental protocols to address this compound precipitation.
pH Optimization
Issue: this compound precipitates when diluted into a buffered aqueous solution.
Troubleshooting Workflow:
Caption: Workflow for optimizing the pH of aqueous solutions to enhance this compound solubility.
Protocol: pH-Dependent Solubility Assay
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Incubation: Add an excess amount of this compound to each buffer solution.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved this compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH range.
Expected Outcome:
| pH | This compound Solubility (µg/mL) |
| 4.0 | 15.2 |
| 5.0 | 10.5 |
| 6.0 | 5.1 |
| 7.0 | 1.8 |
| 7.4 | 1.2 |
| 8.0 | 1.5 |
| 9.0 | 2.1 |
| Note: This is hypothetical data for illustrative purposes. |
Use of Co-solvents
Issue: this compound precipitates even after pH optimization, or the required pH is not compatible with the experiment.
Strategy: Incorporate a water-miscible organic co-solvent into the aqueous buffer to increase the solubilizing capacity of the medium.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerol
-
N-methyl-2-pyrrolidone (NMP)
Protocol: Co-solvent Solubility Enhancement
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
-
Prepare Co-solvent Mixtures: Prepare a range of concentrations for each co-solvent in your optimized aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described above.
-
Data Analysis: Plot this compound solubility against the percentage of co-solvent to determine the most effective co-solvent and the minimum concentration required to maintain solubility.
Co-solvent Selection Logic:
Caption: Decision-making process for selecting an appropriate co-solvent.
Illustrative Data:
| Co-solvent (v/v %) | This compound Solubility in pH 7.4 Buffer (µg/mL) |
| 0% (Control) | 1.2 |
| 5% Ethanol | 5.8 |
| 10% Ethanol | 12.3 |
| 5% PEG 400 | 8.9 |
| 10% PEG 400 | 25.1 |
| 5% Propylene Glycol | 6.2 |
| 10% Propylene Glycol | 15.7 |
Surfactants and Complexing Agents
Issue: High concentrations of co-solvents are not desirable for the intended experiment.
Strategy: Utilize surfactants or complexing agents to enhance the apparent solubility of this compound.
-
Surfactants: These molecules form micelles in aqueous solutions, and the hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound.[4] Examples include Polysorbate 80 (Tween® 80) and Poloxamer 188 (Pluronic® F68).
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[6] Examples include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
Experimental Protocol: Screening Surfactants and Cyclodextrins
-
Prepare Solutions: Prepare aqueous solutions of various surfactants and cyclodextrins at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Solubility Determination: Measure the solubility of this compound in each of these solutions using the equilibrium solubility method.
-
Phase Solubility Diagram (for Cyclodextrins): For cyclodextrins, it is useful to construct a phase solubility diagram by plotting the concentration of dissolved this compound against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry of the inclusion complex.
-
Selection: Choose the most effective agent that provides the desired solubility enhancement at the lowest concentration and is compatible with your experimental system.
Comparative Solubility Enhancement:
| Excipient (w/v %) | This compound Solubility (µg/mL) |
| Control (pH 7.4 Buffer) | 1.2 |
| 0.5% Polysorbate 80 | 18.5 |
| 1.0% Polysorbate 80 | 35.2 |
| 1.0% HP-β-CD | 22.8 |
| 2.0% HP-β-CD | 48.9 |
Amorphous Solid Dispersions
For more advanced formulation development, particularly for in vivo studies, creating an amorphous solid dispersion of this compound can significantly improve its dissolution rate and apparent solubility.[7] This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.
Commonly used polymers for solid dispersions include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
The preparation of solid dispersions typically involves techniques like solvent evaporation, spray drying, or hot-melt extrusion.[7][8]
Summary of Key Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionizing the molecule to a more soluble form. | Simple and effective for ionizable compounds. | Limited by the pH constraints of the experiment and compound stability. |
| Co-solvents | Increasing the polarity of the solvent system. | Easy to implement and can provide significant solubility enhancement. | Potential for co-solvent toxicity in biological assays.[5] |
| Surfactants | Micellar solubilization of the hydrophobic compound.[5] | Effective at low concentrations. | Potential for interference with biological assays. |
| Cyclodextrins | Formation of water-soluble inclusion complexes.[6] | High solubilization capacity and generally low toxicity. | Can be expensive and may alter the free drug concentration. |
| Solid Dispersions | Maintaining the drug in a high-energy amorphous state.[7] | Significant improvement in dissolution and bioavailability. | Requires specialized formulation expertise and equipment. |
By systematically applying these troubleshooting strategies, it is possible to overcome the challenges associated with this compound precipitation in aqueous solutions and ensure the reliability and accuracy of your experimental results.
References
- 1. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the proposed structure of this compound, an anticoccidial drimane terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]
- 8. researchgate.net [researchgate.net]
Fudecalone Cytotoxicity Assessment in Non-Target Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the potential cytotoxicity of fudecalone in non-target mammalian cells. As this compound is investigated for its therapeutic applications, understanding its safety profile is paramount. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate accurate and reliable in vitro cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity in non-target cells important?
This compound is a drimane sesquiterpenoid and a secondary metabolite of the fungus Penicillium sp. FO-2030.[1] It has shown potential as an anticoccidial agent, inhibiting the formation of Eimeria tenella schizonts at micromolar concentrations.[1] Assessing its cytotoxicity in non-target mammalian cells is a critical step in preclinical safety evaluation to determine if it has adverse effects on healthy cells and to establish a therapeutic window.
Q2: Are there any existing data on the cytotoxicity of this compound or related compounds?
Q3: Which assays are recommended for assessing this compound's cytotoxicity?
Several standard in vitro assays can be employed to evaluate the cytotoxic effects of this compound. The choice of assay depends on the specific cellular mechanism of interest. Commonly used methods include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial enzymes.[9][10][11]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cell lysis.[12][13][14][15]
-
Apoptosis Assays (e.g., Annexin V/PI staining): Differentiates between viable, apoptotic, and necrotic cells based on changes in the cell membrane.[16][17]
Q4: What are the critical initial steps before conducting a cytotoxicity experiment with this compound?
Before initiating cytotoxicity experiments, it is crucial to:
-
Determine the optimal cell seeding density: This ensures that cells are in the logarithmic growth phase during the experiment.
-
Perform a dose-range finding study: Test a wide range of this compound concentrations to identify a relevant range for definitive experiments.
-
Establish appropriate controls: Include vehicle controls (the solvent used to dissolve this compound), untreated controls, and positive controls (a compound known to induce cytotoxicity).
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the activity of mitochondrial dehydrogenases.[9][10]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Remove the culture medium and treat the cells with various concentrations of this compound (and controls) in a fresh medium.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Carefully aspirate the medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate and immediately treat with this compound concentrations and controls.
-
Incubate for the desired exposure time.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Centrifuge the plate to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 100-150 µL of a solubilization solvent and resuspend the pellet to dissolve the crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
LDH Assay for Cytotoxicity
The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13][14][15]
Materials:
-
This compound stock solution
-
Complete cell culture medium (low serum recommended to reduce background)[13]
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and controls. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[14]
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.[14]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[14]
-
Add 50 µL of the stop solution to each well.[14]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and controls for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Example of this compound Cytotoxicity Data from an MTT Assay
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.180 | 0.070 | 94.4 |
| 10 | 0.950 | 0.065 | 76.0 |
| 50 | 0.450 | 0.040 | 36.0 |
| 100 | 0.150 | 0.025 | 12.0 |
Table 2: Example of this compound Cytotoxicity Data from an LDH Assay
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous Release | 0.150 | 0.015 | 0 |
| 1 | 0.180 | 0.020 | 5.0 |
| 10 | 0.350 | 0.030 | 33.3 |
| 50 | 0.750 | 0.050 | 100.0 |
| 100 | 0.900 | 0.060 | 125.0 |
| Maximum Release | 0.750 | 0.045 | 100 |
% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of medium or reagents. | Use sterile technique; filter-sterilize MTT solution. |
| Phenol red in the medium. | Use phenol red-free medium for the assay. | |
| Low absorbance readings | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation period. |
| Incomplete solubilization of formazan. | Ensure complete mixing; increase solubilization time. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in control wells | Serum in the culture medium contains LDH. | Use low-serum or serum-free medium for the assay. |
| Cell lysis due to improper handling. | Handle cells gently during medium changes and reagent addition. | |
| Low signal in positive control | Incomplete cell lysis. | Ensure the lysis buffer is effective for your cell type. |
| Low intrinsic LDH levels in cells. | Increase the number of cells per well. | |
| Inconsistent results | Presence of air bubbles in wells. | Carefully remove any bubbles before reading the plate. |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High percentage of PI-positive cells in the negative control | Harsh cell handling or trypsinization. | Handle cells gently; use a milder detachment solution if necessary. |
| Weak Annexin V signal | Insufficient incubation time. | Ensure adequate incubation with Annexin V. |
| Loss of apoptotic cells during washing. | Collect both adherent and floating cells; minimize wash steps. | |
| High background staining | Non-specific binding of Annexin V. | Ensure the use of the correct binding buffer with calcium. |
Visualizations
References
- 1. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Fudecalone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Fudecalone, with a focus on strategies to enhance its bioavailability.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental evaluation of this compound's bioavailability.
Q1: We are observing very low and variable oral bioavailability for this compound in our preclinical animal models. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility and/or low membrane permeability, which are common challenges for Biopharmaceutics Classification System (BCS) Class II or IV compounds.
Initial Troubleshooting Steps:
-
Confirm Physicochemical Properties: Ensure you have accurately characterized the solubility and permeability of this compound.
-
Solid-State Characterization: Analyze the crystalline form of your drug substance. Different polymorphs can have significantly different solubilities.
-
Evaluate Formulation Strategies: The initial formulation may not be optimal. Consider the formulation strategies detailed in the table below.
Table 1: Comparison of Formulation Strategies to Enhance this compound Bioavailability
| Formulation Strategy | Principle | Potential Fold Increase in Bioavailability (Illustrative) | Key Experimental Considerations |
| Micronization | Increases surface area for dissolution. | 2-5 fold | Particle size analysis (e.g., laser diffraction), dissolution testing (USP Apparatus II). |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, amorphous state, increasing solubility. | 5-20 fold | Polymer selection, drug-polymer miscibility studies (DSC, XRD), stability testing. |
| Lipid-Based Formulations (e.g., SMEDDS) | Solubilizes the drug in lipids, which are absorbed via the lymphatic system. | 10-50 fold | Excipient compatibility, phase diagram construction, globule size analysis. |
| Nanocrystal Suspensions | Reduces particle size to the nanometer range, dramatically increasing surface area. | 8-30 fold | High-pressure homogenization or media milling, stability against aggregation. |
Q2: Our amorphous solid dispersion (ASD) formulation of this compound is showing physical instability and converting back to the crystalline form upon storage. What can we do?
A2: The recrystallization of an ASD is a common challenge, which negates the bioavailability advantage.
Troubleshooting ASD Instability:
-
Polymer Selection: The chosen polymer may not have optimal miscibility with this compound. Screen alternative polymers with different properties (e.g., HPMC, PVP, Soluplus®).
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Experiment with lower drug loading percentages.
-
Moisture Content: Moisture can act as a plasticizer and promote recrystallization. Ensure stringent control of moisture during manufacturing and storage. Conduct stability studies at different humidity levels.
-
Addition of a Second Polymer: Sometimes, a combination of polymers can enhance stability.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a bioavailable formulation for a new compound like this compound?
A1: The first step is to perform a thorough pre-formulation assessment. This involves characterizing the physicochemical properties of the drug substance, including its solubility, pKa, logP, and solid-state properties (crystallinity, polymorphism). This data will inform the selection of the most appropriate bioavailability enhancement strategy.
dot
Caption: Pre-formulation workflow for this compound.
Q2: How do I perform a Caco-2 permeability assay to assess this compound's intestinal absorption potential?
A2: The Caco-2 permeability assay is a standard in vitro model for predicting human intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution (at a known concentration) to the apical (AP) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Permeability Measurement (Basolateral to Apical): Perform the experiment in the reverse direction to determine the efflux ratio. This helps identify if this compound is a substrate for efflux transporters like P-glycoprotein.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
dot
Caption: Experimental workflow for a Caco-2 permeability assay.
Q3: What signaling pathways could potentially be modulated to enhance this compound's absorption if it is found to be a substrate for efflux transporters?
A3: If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), its intestinal absorption will be limited. Co-administration with an inhibitor of these transporters can enhance bioavailability.
Signaling Pathway Considerations:
Certain signaling pathways, such as those involving nuclear receptors like the Pregnane X Receptor (PXR), regulate the expression of efflux transporters. While direct modulation of these pathways for acute bioavailability enhancement is not a standard formulation strategy, it is a key consideration for understanding potential drug-drug interactions. For formulation purposes, the focus is typically on direct inhibition of the transporter protein.
dot
Caption: Logic of P-gp efflux inhibition.
Technical Support Center: Refining Fudecalone Purification from Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the purification protocols for Fudecalone from fungal cultures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low this compound Yield in Crude Extract | Inefficient extraction from fermentation broth. | - Ensure the pH of the fermentation broth is adjusted to a neutral or slightly acidic range before solvent extraction to optimize the partitioning of this compound. - Perform sequential extractions (3-4 times) with a water-immiscible organic solvent like ethyl acetate or dichloromethane to ensure complete recovery. - Vigorously shake the separating funnel during extraction to maximize the surface area for mass transfer, but allow adequate time for clear phase separation. |
| This compound degradation during extraction. | - Avoid prolonged exposure of the extract to high temperatures. Use a rotary evaporator at a moderate temperature (e.g., 40-50°C) for solvent removal. - Protect the extract from direct light, as some secondary metabolites are light-sensitive. | |
| Co-elution of Impurities during Silica Gel Chromatography | Inappropriate solvent system polarity. | - Optimize the solvent system for column chromatography using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives a well-separated spot for this compound with a Retention Factor (Rf) of 0.3-0.4. - Employ a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This will help in separating compounds with close polarities. |
| Overloading of the silica gel column. | - Do not exceed the loading capacity of your silica gel column. A general rule of thumb is to load 1-5% of the silica gel weight with the crude extract. | |
| Poor Resolution in Preparative HPLC | Suboptimal mobile phase composition. | - Develop a robust HPLC method on an analytical scale before scaling up to preparative HPLC. - Experiment with different solvent combinations (e.g., acetonitrile/water, methanol/water) and gradients to achieve the best separation of this compound from its impurities. - Consider the addition of a small percentage of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape. |
| Column fouling or degradation. | - Use a guard column to protect the expensive preparative column from irreversible contamination. - Ensure that the sample is fully dissolved and filtered through a 0.22 µm filter before injection to prevent column clogging. | |
| Presence of Persistent Impurities after HPLC | Impurities have very similar properties to this compound. | - Consider using an orthogonal purification technique. For example, if you used reversed-phase HPLC, try a normal-phase or size-exclusion chromatography step. - Recrystallization of the semi-purified this compound from a suitable solvent system can be a powerful final purification step. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting protocol for this compound purification?
A typical protocol involves a multi-step process beginning with solvent extraction of the fungal fermentation broth, followed by silica gel column chromatography, and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).[1]
2. Which fungal species is known to produce this compound?
This compound is a secondary metabolite produced by Penicillium sp. FO-2030.[1]
3. What type of solvents are suitable for the initial extraction of this compound?
Ethyl acetate and dichloromethane are commonly used for the extraction of moderately polar fungal secondary metabolites like this compound from the fermentation broth.
4. How can I monitor the presence of this compound during the purification process?
Thin Layer Chromatography (TLC) is a quick and effective method to track this compound through different purification fractions. A more quantitative approach would be to use analytical High-Performance Liquid Chromatography (HPLC).
5. What are some common impurities encountered during this compound purification?
Impurities can include other secondary metabolites produced by the fungus with similar polarities, as well as lipids and pigments from the fungal mycelium and culture medium.
Data Presentation
The following tables present illustrative data for a typical this compound purification workflow. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative Purification Summary for this compound
| Purification Step | Total Weight (mg) | This compound Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 5000 | 5 | - | 100 |
| Silica Gel Fraction | 800 | 30 | 96 | 96 |
| Preparative HPLC | 200 | >98 | 83 | 80 |
Experimental Protocols
Extraction of this compound from Fungal Culture
-
After fermentation, separate the fungal mycelium from the culture broth by filtration.
-
Adjust the pH of the culture broth to 6.0-7.0.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separating funnel.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the semi-purified fraction from the silica gel chromatography in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a preparative reversed-phase C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water (e.g., 60:40 acetonitrile:water).
-
Monitor the elution profile with a UV detector at a suitable wavelength.
-
Collect the peak corresponding to this compound.
-
Remove the solvent to obtain pure this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of Fudecalone and Traditional Ionophore Anticoccidials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel anticoccidial agent, fudecalone, and established ionophore anticoccidials such as monensin, salinomycin, and lasalocid. The information is intended for researchers, scientists, and professionals involved in the development of veterinary drugs.
Introduction to this compound and Ionophores
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry. For decades, ionophore anticoccidials have been a cornerstone of control strategies. These compounds, produced by fermentation, disrupt the ion gradients across the parasite's cell membrane, leading to its death.[1]
Recently, a new anticoccidial compound, this compound, was isolated from the fermentation broth of Penicillium sp. FO-2030.[2] Unlike ionophores, this compound's mechanism of action involves the inhibition of schizont formation, a critical stage in the Eimeria life cycle.[2] This fundamental difference in their mode of action makes this compound a potentially valuable tool, especially in managing resistance to existing anticoccidials. One of the key findings is its efficacy against a monensin-resistant strain of Eimeria tenella.[2]
Comparative Efficacy
Direct comparative in-vivo studies between this compound and other ionophore anticoccidials are not yet widely available in published literature. The primary data for this compound is currently from in-vitro studies, while extensive in-vivo data exists for ionophores. The following tables summarize the available efficacy data.
This compound Efficacy Data (In-Vitro)
| Compound | Target Organism | Efficacy Metric | Concentration | Source |
| This compound | Eimeria tenella (monensin-resistant) | Complete inhibition of schizont formation | >16 µM | [2] |
Ionophore Anticoccidial Efficacy Data (In-Vivo)
The following table presents a summary of efficacy data for common ionophores from various studies. It is important to note that experimental conditions such as the infective dose of oocysts, bird age, and diet can influence the outcomes.
| Compound | Animal Model | Key Efficacy Parameters | Results | Source |
| Monensin | Broiler Chickens | - Reduced lesion scores- Reduced oocyst shedding- Improved weight gain | - Effectively controlled coccidiosis compared to untreated controls.- Showed equivalent lesion control to salinomycin. | [3] |
| Salinomycin | Broiler Chickens | - Reduced lesion scores- Reduced oocyst shedding- Improved weight gain | - Demonstrated superior lesion control compared to lasalocid.- Showed equivalent lesion control to monensin. | [3][4] |
| Lasalocid | Broiler Chickens | - Reduced lesion scores- Reduced oocyst shedding- Improved weight gain | - Showed better weight gain than monensin in some trials.- Lesion control was less effective than monensin and salinomycin in one study. | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of efficacy studies. Below are generalized protocols for in-vitro and in-vivo anticoccidial efficacy testing based on common practices in the field.
In-Vitro Susceptibility Testing of this compound
Objective: To determine the concentration of this compound required to inhibit the development of Eimeria tenella schizonts in cell culture.
Methodology:
-
Cell Culture: Madin-Darby bovine kidney (MDBK) cells are cultured in 96-well microplates until a confluent monolayer is formed.
-
Parasite Preparation: Sporozoites of a monensin-resistant strain of Eimeria tenella are excysted from sporulated oocysts.
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium to achieve a range of final concentrations.
-
Infection and Treatment: The cultured cells are infected with the prepared sporozoites. Immediately after infection, the medium is replaced with the medium containing the different concentrations of this compound. A control group with no drug is also included.
-
Incubation: The plates are incubated for a period that allows for the development of schizonts (typically 48-72 hours).
-
Evaluation: The number of schizonts in each well is counted under a microscope. The concentration of this compound that completely inhibits schizont formation is determined.[2]
In-Vivo Efficacy Trial for Ionophore Anticoccidials
Objective: To evaluate the efficacy of an ionophore anticoccidial in controlling coccidiosis in broiler chickens.
Methodology:
-
Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups (e.g., non-infected control, infected untreated control, infected and treated with the test ionophore at various dosages).
-
Housing: Birds are housed in pens with fresh litter.
-
Diet: The test ionophore is incorporated into the basal diet at the specified concentrations. Medicated feed is provided throughout the experimental period.
-
Infection: At a specific age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species.
-
Data Collection:
-
Weight Gain: Individual bird weights are recorded at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): Feed intake and weight gain are used to calculate the FCR.
-
Lesion Scoring: At a set time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).
-
Oocyst Shedding: Fecal samples are collected from each pen at specific intervals post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
-
Statistical Analysis: Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis to determine significant differences between treatment groups.
Signaling Pathways and Workflows
To visualize the distinct mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: Mechanisms of action for this compound and Ionophores.
Caption: General workflow for an in-vivo anticoccidial efficacy trial.
Conclusion
This compound represents a promising new development in the fight against coccidiosis, particularly due to its novel mechanism of action and its demonstrated efficacy against ionophore-resistant Eimeria. While direct in-vivo comparative data with ionophores like monensin, salinomycin, and lasalocid is still needed, the available in-vitro results suggest it could be a valuable component of anticoccidial rotation programs aimed at mitigating resistance. Further research, especially well-controlled in-vivo studies, is essential to fully elucidate the comparative efficacy and optimal application of this compound in poultry production.
References
- 1. Effectiveness of therapeutic anticoccidial drugs against recently isolated coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of lasalocid and monensin plus tylosin on comparative feeding value of steam-flaked versus dry-rolled corn in diets for feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of probiotic, prebiotic, salinomycin and vaccine in control of coccidiosis in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Anticoccidials: Toltrazuril, the Established Standard, and Fudecalone, the Enigmatic Contender
A Comparative Analysis for Researchers and Drug Development Professionals
In the ongoing battle against avian coccidiosis, a parasitic disease of significant economic impact caused by protozoa of the genus Eimeria, the landscape of therapeutic agents is dominated by a few well-established compounds. Among these, toltrazuril stands out as a widely used and extensively researched anticoccidial. This guide provides a comprehensive analysis of toltrazuril, delving into its mechanism of action, efficacy, and the experimental protocols used to validate its performance. In stark contrast, we also examine fudecalone, a compound identified as a potential anticoccidial more than two decades ago, yet one that remains largely shrouded in mystery with a conspicuous absence of in-vivo efficacy data and comparative studies.
Toltrazuril: The Benchmark in Coccidiosis Control
Toltrazuril, a symmetrical triazinetrione derivative, is a potent anticoccidial agent effective against all intracellular stages of Eimeria species in poultry.[1][2] Its broad-spectrum activity and high efficacy have made it a cornerstone of coccidiosis control programs worldwide.
Mechanism of Action
Toltrazuril's primary mode of action is the disruption of the parasite's respiratory chain and pyrimidine synthesis.[3] It targets enzymes such as NADH oxidase and fumarate reductase, crucial for cellular respiration in Eimeria.[3] This interference with metabolic pathways ultimately leads to the parasite's death. Recent studies suggest that toltrazuril may also induce oxidative stress and autophagy in Eimeria tenella.[4]
Efficacy of Toltrazuril: A Summary of Experimental Data
Numerous studies have demonstrated the high efficacy of toltrazuril in controlling coccidiosis in various animal species. Key performance indicators such as oocyst reduction, lesion score reduction, and improved weight gain are consistently reported.
| Host Species | Eimeria Species | Dosage | Oocyst Reduction (%) | Lesion Score Reduction | Impact on Weight Gain | Reference |
| Broiler Chickens | E. tenella | 75 and 150 ppm in drinking water | Significantly reduced | Significantly reduced | Improved bodyweight gain | [5] |
| Broiler Chickens | E. acervulina, E. maxima, E. tenella | 7 mg/kg BW in drinking water for 2 days | Dramatically reduced | Eliminated all coccidial lesions | Equal to or better than anticoccidial programs | [6] |
| Calves | E. bovis, E. zuernii | 15 mg/kg BW | 99% within 3 days | Not specified | Not specified | [7][8] |
| Lambs | Naturally acquired Eimeria spp. | 20 mg/kg BW | 97.7% | Not specified | General improvement in health | [9] |
| Mice | E. vermiformis | 15 mg/kg BW | Completely prevented oocyst excretion | Not specified | Significantly higher than control | [10] |
Experimental Protocols for Toltrazuril Efficacy Studies
The evaluation of toltrazuril's efficacy typically follows a standardized experimental design. Below is a generalized protocol based on common methodologies reported in the literature.
Detailed Methodology:
-
Animal Models: Day-old broiler chicks are commonly used for poultry studies. Calves and lambs are utilized for ruminant-specific research. Mice can also serve as a model for initial screening.
-
Eimeria Species and Inoculation: Birds are typically infected orally with a known number of sporulated oocysts of pathogenic Eimeria species, such as E. tenella, E. acervulina, and E. maxima.
-
Drug Administration: Toltrazuril is often administered via drinking water at specified concentrations (e.g., 7 mg/kg of body weight) for a defined period, typically two consecutive days.
-
Parameters Measured:
-
Oocyst per Gram of Feces (OPG): Fecal samples are collected at specific intervals post-infection, and oocysts are counted using a McMaster chamber.
-
Lesion Scoring: At the end of the trial, birds are euthanized, and intestinal lesions are scored on a scale (e.g., 0 to 4) based on severity.
-
Performance Parameters: Body weight gain and feed conversion ratio (FCR) are monitored throughout the study.
-
-
Control Groups: Studies include an infected but untreated control group and an uninfected, untreated control group to provide baseline data for comparison.
This compound: A Potential Anticoccidial Lost to Time?
In 1995, a new compound designated this compound was isolated from the soil fungus Penicillium sp. FO-2030.[9] This discovery was met with interest as it presented a potential new avenue for coccidiosis control.
The Dearth of Data
The initial and, to date, only study on its biological activity reported that this compound completely inhibited the schizont formation of a monensin-resistant strain of Eimeria tenella in vitro at concentrations greater than 16 microM.[9] This finding suggested a promising future for this compound as an anticoccidial agent.
However, a thorough review of the scientific literature reveals a significant gap in our knowledge of this compound. Subsequent research published in 1999 and 2001 focused solely on the chemical synthesis and revision of the proposed structure of this compound. There are no publicly available studies that have investigated its in vivo efficacy, mechanism of action in detail, or its performance relative to established anticoccidials like toltrazuril.
| Parameter | This compound | Toltrazuril |
| Source | Penicillium sp. FO-2030 | Synthetic (Triazinetrione) |
| Mechanism of Action | Unknown (Inhibits schizont formation in vitro) | Disrupts respiratory chain and pyrimidine synthesis |
| In Vivo Efficacy Data | Not available | Extensive data available |
| Comparative Studies | None | Numerous comparisons with other anticoccidials |
Conclusion: An Unfinished Story
The comparative analysis of this compound and toltrazuril is, by necessity, a one-sided affair. Toltrazuril is a well-characterized, highly effective, and commercially successful anticoccidial, supported by a wealth of scientific data. This compound, on the other hand, represents an intriguing but undeveloped lead compound. While its initial in vitro activity was promising, the lack of follow-up in vivo studies leaves its true potential as a veterinary drug unknown.
For researchers and drug development professionals, the story of this compound serves as a poignant reminder of the long and arduous path from initial discovery to a viable therapeutic agent. It also highlights the critical need for comprehensive in vivo evaluation to translate promising in vitro results into tangible solutions for animal health. Until such data for this compound becomes available, a direct and meaningful comparison with the likes of toltrazuril remains impossible. The scientific community is left to wonder what could have been for this once-promising anticoccidial candidate.
References
- 1. Management and control of coccidiosis in poultry — A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the proposed structure of this compound, an anticoccidial drimane terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Comparative Efficacy of Fudecalone for the Prophylaxis of Coccidiosis in Broiler Chickens
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Fudecalone, a novel anticoccidial agent, against established treatments for the control of coccidiosis in broiler chickens. The data presented is based on a standardized experimental challenge model designed to evaluate the prophylactic efficacy of various anticoccidial compounds. For comparative purposes, this compound is benchmarked against leading ionophores, Monensin and Salinomycin, and the chemical coccidiostat, Diclazuril.
Disclaimer: this compound is a placeholder name for a novel compound. The experimental data presented for this compound is hypothetical and for illustrative purposes to guide researchers in comparative analysis. All data for comparator products is synthesized from publicly available research.
Data Presentation: Comparative Performance Metrics
The following tables summarize the key performance and efficacy parameters from a simulated 42-day broiler growth trial. A mixed-species Eimeria challenge (E. acervulina, E. maxima, E. tenella) was administered on day 14.
Table 1: Growth Performance and Feed Utilization (Day 0-42)
| Treatment Group | Dosage | Average Body Weight Gain (g) | Feed Conversion Ratio (FCR) |
| Uninfected, Unmedicated Control | N/A | 2550 | 1.55 |
| Infected, Unmedicated Control | N/A | 2150 | 1.85 |
| This compound (Placeholder) | 2 ppm | 2495 | 1.58 |
| Monensin | 100 ppm | 2420 | 1.62 |
| Salinomycin | 66 ppm | 2450 | 1.60 |
| Diclazuril | 1 ppm | 2510 | 1.57 |
Table 2: Anticoccidial Efficacy Metrics (Day 20; 6 Days Post-Infection)
| Treatment Group | Upper Intestinal Lesion Score¹ | Mid-Intestinal Lesion Score² | Cecal Lesion Score³ | Oocysts Per Gram (OPG) of Feces |
| Uninfected, Unmedicated Control | 0.0 | 0.0 | 0.0 | 0 |
| Infected, Unmedicated Control | 2.9 | 2.5 | 3.2 | 250,000 |
| This compound (Placeholder) | 0.4 | 0.3 | 0.2 | 8,500 |
| Monensin | 0.8 | 0.7 | 0.9 | 45,000 |
| Salinomycin | 0.7 | 0.5 | 0.6 | 30,000 |
| Diclazuril | 0.2 | 0.1 | 0.1 | 1,500 |
¹ Primarily reflects lesions caused by E. acervulina. ² Primarily reflects lesions caused by E. maxima. ³ Primarily reflects lesions caused by E. tenella. Lesion scores are based on the Johnson and Reid (1970) scoring system (0=normal, 4=most severe).
Experimental Protocols
The data presented was generated based on a standardized floor pen trial protocol, adhering to guidelines for evaluating the efficacy of anticoccidial drugs.[1][2]
1. Animals and Housing:
-
Subjects: Day-old male broiler chicks of a commercial strain (e.g., Ross 308).
-
Allocation: Chicks are weighed and randomly allocated to floor pens with fresh litter, ensuring uniform distribution of body weights.
-
Housing: Environmentally controlled rooms with appropriate temperature, ventilation, and lighting programs for the duration of the trial.
-
Feed and Water: Provided ad libitum. Diets are formulated to meet or exceed nutritional requirements for each growth phase (starter, grower, finisher). All diets are free of other anticoccidial agents.
2. Experimental Design:
-
Treatments: As detailed in the tables, including a non-infected, unmedicated control (NC), an infected, unmedicated control (PC), and infected groups receiving the respective anticoccidial drugs mixed into the feed from day 0 to day 37. A drug-free withdrawal feed is provided from day 38 to 42.
-
Replication: Each treatment group consists of a minimum of 8 replicate pens, with 20-50 birds per pen.
-
Infection Model: On day 14, all birds (except the NC group) are orally inoculated with a mixed culture of sporulated Eimeria oocysts (E. acervulina, E. maxima, E. tenella). The oocyst doses are titrated to induce moderate clinical coccidiosis, resulting in significant performance depression and intestinal lesions in the PC group.[1][3]
3. Data Collection:
-
Performance: Bird weight and feed consumption are recorded on specific days (e.g., 0, 21, and 42) to calculate Body Weight Gain (BWG) and Feed Conversion Ratio (FCR). Mortality is recorded daily.
-
Lesion Scoring: On day 20 (6 days post-infection), a subset of birds (e.g., 4-5 per pen) is randomly selected, euthanized, and necropsied. The upper, middle, and cecal sections of the intestine are scored for coccidial lesions based on a 0-4 scale.[1]
-
Oocyst Counts: On days 5-8 post-infection, fresh fecal samples are collected from each pen. Oocysts per gram (OPG) are determined using a McMaster counting chamber.
4. Statistical Analysis:
-
The pen is considered the experimental unit. Data are analyzed using Analysis of Variance (ANOVA). Significant differences between treatment group means are determined using a multiple comparison test (e.g., Duncan's Multiple Range Test). A P-value of <0.05 is considered statistically significant.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key mechanism of action for a class of comparator drugs.
References
- 1. Efficacy of diclazuril in comparison with chemical and ionophorous anticoccidials against Eimeria spp. in broiler chickens in floor pens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Efficacy of diclazuril in comparison with chemical and ionophorous anticoccidials against Eimeria spp. in broiler chickens in floor pens. | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Fudecalone: A Novel Anticoccidial with Potential Against Ionophore-Resistant Eimeria
A deep dive into the cross-resistance profile of Fudecalone, a unique drimane sesquiterpene, reveals its potential as a valuable tool against coccidiosis, particularly in cases of resistance to existing ionophore coccidiostats. While data on this compound remains limited to early-stage research, its distinct chemical structure and efficacy against monensin-resistant Eimeria tenella warrant a thorough examination for researchers and drug development professionals in the field of veterinary parasitology.
This guide provides a comparative analysis of this compound against established coccidiostats, based on available experimental data. It details the methodologies for key experiments in the field and visualizes the workflows for assessing anticoccidial cross-resistance.
This compound: Efficacy Against a Key Resistant Strain
This compound, a natural product derived from the fungus Penicillium sp. FO-2030, has demonstrated significant in vitro activity against a monensin-resistant strain of Eimeria tenella, the causative agent of cecal coccidiosis in poultry. Research has shown that this compound completely inhibits the formation of schizonts, a critical stage in the parasite's life cycle, at a concentration of 16 µM. This finding is particularly noteworthy as monensin is a widely used ionophore coccidiostat, and resistance to this class of drugs is a growing concern in the poultry industry.
The chemical structure of this compound has been identified as a drimane sesquiterpene. Subsequent research has further refined its stereochemistry. Its unique structure, distinct from the polyether backbone of ionophores and the chemical scaffolds of synthetic coccidiostats, suggests a different mechanism of action and, consequently, a low probability of cross-resistance with these established drug classes.
Due to the limited public availability of the full experimental details from the original study, a generalized protocol for in vitro schizont formation inhibition assays is provided below to offer a methodological framework.
Comparative Efficacy of Coccidiostats
To contextualize the potential of this compound, the following table summarizes the efficacy of various coccidiostats against both sensitive and resistant strains of Eimeria tenella. It is important to note that direct comparative studies involving this compound and a wide array of other coccidiostats have not yet been published. The data presented for this compound is from a single in vitro study.
| Coccidiostat | Chemical Class | Efficacy against Monensin-Sensitive E. tenella | Efficacy against Monensin-Resistant E. tenella |
| This compound | Drimane Sesquiterpene | Data not available | Complete inhibition of schizont formation at 16 µM (in vitro) |
| Monensin | Ionophore | High efficacy | Reduced efficacy, resistance documented |
| Salinomycin | Ionophore | High efficacy | Reduced efficacy, cross-resistance with monensin observed |
| Lasalocid | Ionophore | High efficacy | Variable efficacy, may be effective against some monensin-resistant strains |
| Diclazuril | Benzeneacetonitrile | High efficacy | Effective, but resistance can develop independently |
| Amprolium | Thiamine analogue | Moderate efficacy | Effective, different mechanism of action |
| Nicarbazin | Carbanilide complex | High efficacy | Effective, different mechanism of action |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro and in vivo experiments used to assess the efficacy and cross-resistance of anticoccidial drugs.
In Vitro Sporozoite Invasion and Schizont Development Inhibition Assay
This assay is fundamental for the initial screening of new anticoccidial compounds and for studying their mechanism of action at the cellular level.
Objective: To determine the ability of a test compound to inhibit the invasion of host cells by Eimeria sporozoites and/or the subsequent development of schizonts.
Materials:
-
Eimeria sporozoites (e.g., E. tenella)
-
Host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Test compound (e.g., this compound) and control coccidiostats
-
Culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO2)
-
Microscope for visualization
-
Reagents for fixing and staining (e.g., methanol, Giemsa stain) or for quantitative analysis (e.g., DNA extraction kits and qPCR reagents)
Procedure:
-
Cell Culture: Seed host cells into culture plates and grow until a confluent monolayer is formed.
-
Sporozoite Preparation: Excyst oocysts to release sporozoites and purify them.
-
Treatment: Prepare serial dilutions of the test compound and control drugs in the cell culture medium.
-
Infection: Remove the old medium from the cell monolayers and add the medium containing the different drug concentrations. Subsequently, add a known number of sporozoites to each well.
-
Incubation: Incubate the plates for a period that allows for sporozoite invasion and development into schizonts (typically 24-48 hours).
-
Assessment:
-
Microscopic Evaluation: Fix and stain the cell monolayers. Count the number of intracellular parasites (sporozoites and schizonts) per field of view or per 100 host cells. The percentage of inhibition is calculated relative to the untreated control.
-
Quantitative PCR (qPCR): Extract DNA from the infected cells and quantify the amount of parasite DNA as a measure of parasite replication.
-
In Vivo Anticoccidial Sensitivity Test (AST)
This test evaluates the efficacy of a coccidiostat in live animals, providing data that is more directly applicable to field conditions.
Objective: To assess the in vivo efficacy of a test compound against a specific Eimeria isolate in the target host (e.g., chickens).
Materials:
-
Coccidia-free broiler chickens
-
Cages with wire floors to prevent reinfection
-
Medicated and non-medicated feed
-
Eimeria oocysts (sensitive and resistant strains)
-
Equipment for oocyst counting (McMaster chamber)
-
Scales for weighing birds and feed
Procedure:
-
Animal Acclimation: House day-old chicks in a coccidia-free environment and feed a non-medicated starter diet.
-
Group Allocation: Randomly assign birds to different treatment groups (e.g., Uninfected-Unmedicated, Infected-Unmedicated, Infected-Medicated with different coccidiostats).
-
Medication: Provide the respective medicated feeds to the treatment groups for a specified period before and after infection.
-
Infection: Orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts.
-
Data Collection (typically over 5-7 days post-infection):
-
Performance: Record body weight gain and feed conversion ratio.
-
Lesion Scoring: Euthanize a subset of birds and score the intestinal lesions characteristic of the specific Eimeria species.
-
Oocyst Shedding: Collect fecal samples from each group and determine the number of oocysts per gram of feces.
-
-
Analysis: Compare the parameters between the different groups to determine the efficacy of the tested coccidiostats in reducing the negative effects of the coccidial infection.
Visualizing Experimental Workflows
Understanding the logical flow of experiments is essential for designing robust studies. The following diagrams, generated using Graphviz, illustrate the workflows for evaluating anticoccidial cross-resistance.
Caption: Workflow for in vitro cross-resistance testing of anticoccidials.
Caption: Workflow for in vivo cross-resistance studies in chickens.
Fudecalone Versus Synthetic Anticoccidials: A Comparative Analysis for Researchers
A detailed examination of the natural compound fudecalone against established synthetic anticoccidials, providing researchers, scientists, and drug development professionals with a data-driven comparison of their efficacy and mechanisms of action in combating avian coccidiosis.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry.[1] For decades, control of this disease has heavily relied on the use of in-feed anticoccidial drugs.[2][3] These drugs are broadly categorized into two main classes: polyether ionophore antibiotics and non-polyether synthetic compounds, often referred to as "chemicals".[2][4] However, the continuous use of these agents has led to the emergence of drug-resistant Eimeria strains, necessitating the exploration of novel therapeutic agents.[2][5] this compound, a novel anticoccidial agent produced by Penicillium sp. FO-2030, represents a promising natural alternative.[6] This guide provides a comparative overview of this compound and commonly used synthetic anticoccidials, supported by available experimental data.
Comparative Efficacy and Performance
While direct, head-to-head comparative studies between this compound and a wide range of synthetic anticoccidials are not yet extensively published, this section compiles available efficacy data for individual compounds to facilitate a preliminary comparison. The primary parameters for evaluating anticoccidial efficacy in experimental settings include oocyst excretion (oocysts per gram of feces), lesion scores in different intestinal segments, mortality rates, body weight gain, and feed conversion ratio (FCR).
Table 1: Comparative Efficacy of this compound and Selected Synthetic Anticoccidials against Eimeria tenella
| Compound | Dosage | Effect on E. tenella | Key Findings | Citation |
| This compound | >16 µM (in vitro) | Complete inhibition of schizont formation | Effective against monensin-resistant strains of E. tenella. | [6] |
| Diclazuril | 1 ppm (in-feed) | Reduced mortality, lesion scores, and oocyst shedding | Significantly improved live weight and feed conversion. | [7] |
| Toltrazuril | 25 mg/L (drinking water) | Potent anticoccidial effect, improved body weight gain | Showed high efficacy against field isolates of E. tenella. | [8] |
| Salinomycin | 70 ppm (in-feed) | Significant reduction in average lesion scores | Effective against field isolates of Eimeria species. | [9][10] |
| Amprolium | 113 g/ton (in-feed) | Coccidiostatic effect | Used in control programs, often in rotation or shuttle systems. | [11][12] |
| Robenidine | 33 ppm (in-feed) | Highest reduction in lesion scores in a comparative study | Showed significant efficacy against field isolates. | [9][10] |
| Decoquinate | 20 ppm (in-feed) | Significant reduction in lesion scores | Used alone or in combination with other anticoccidials. | [9][10] |
Table 2: Performance Parameters in Broilers under Experimental Challenge
| Treatment Group | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Oocyst Output (OPG) | Lesion Score (Mean) | Mortality (%) | Citation |
| Uninfected Control | Varies by study | Varies by study | 0 | 0 | 0 | [7][13] |
| Infected Control | Significantly lower than treated | Significantly higher than treated | High | High | 12.90% (average over 6 experiments) | [7] |
| Diclazuril (1 ppm) | Significantly improved | Significantly improved | Significantly reduced | Reduced by 81% | 0.85% | [7] |
| Salinomycin (70 ppm) | - | Less efficient than UUC and other medicated groups | - | Significantly reduced | - | [9] |
| Robenidine (33 ppm) | No difference from UUC | - | - | Highest reduction | - | [9] |
| Decoquinate (20 ppm) | No difference from UUC | Less efficient than UUC and other medicated groups | - | Significantly reduced | - | [9] |
Note: Data for this compound on in-vivo performance parameters are not yet available in the public domain. UUC = Uninfected Unmedicated Control. OPG = Oocysts Per Gram.
Mechanisms of Action: A Divergent Approach to Parasite Control
This compound and synthetic anticoccidials employ different strategies to combat Eimeria parasites. Understanding these mechanisms is crucial for developing effective control programs and managing drug resistance.
Synthetic Anticoccidials: These "chemical" agents often target specific metabolic pathways within the parasite.[4] Their modes of action are diverse and can include:
-
Inhibition of mitochondrial respiration: Compounds like decoquinate and clopidol disrupt the parasite's energy production.[4][5]
-
Inhibition of folic acid synthesis: Sulfonamides act as structural antagonists to para-aminobenzoic acid (PABA), a precursor for folic acid, which is vital for nucleic acid synthesis in the parasite.[4][14]
-
Competitive inhibition of thiamine uptake: Amprolium, a thiamine analogue, interferes with the parasite's ability to acquire this essential vitamin.[4][5]
-
Disruption of ion gradients: Ionophores like salinomycin form complexes with ions and transport them across the parasite's cell membrane, leading to an osmotic imbalance and cell death.[1][14]
-
Unknown mechanisms: The precise mode of action for several effective synthetic anticoccidials, including diclazuril, toltrazuril, and nicarbazin, remains to be fully elucidated.[4][5]
This compound: The exact molecular target of this compound is still under investigation. However, initial in-vitro studies have shown that it completely inhibits the formation of schizonts, a critical stage in the Eimeria life cycle.[6] This suggests that this compound interferes with the parasite's asexual reproduction within the host's intestinal cells. Its efficacy against a monensin-resistant strain of E. tenella indicates a mechanism of action distinct from that of ionophores.[6]
References
- 1. Control of Avian Coccidiosis: Future and Present Natural Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. Anticoccidial Drugs - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new anticoccidial agent produced by Penicillium sp. FO-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoccidial efficacy of diclazuril in broilers under simulated natural conditions in floor pens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. "Efficacy of Salinomycin, Robenidine and Decoquinate Against Infection " by Morakot Kaewthamasorn, Nataya Charoenvisal et al. [digital.car.chula.ac.th]
- 11. modernpoultry.media [modernpoultry.media]
- 12. huvepharma.com [huvepharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
Safety Operating Guide
Prudent Disposal of Fudecalone: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information to support the proper disposal of Fudecalone, ensuring the safety of laboratory personnel and minimizing environmental impact.
I. This compound: Summary of Known Properties
As a novel compound, comprehensive data on this compound is limited. The table below summarizes the currently available information.
| Property | Value/Information |
| Chemical Name | 3,3a,6,6a,7,8,9,10-octahydro-1-hydroxy-4,7,7-trimethyl-1H-naphtho[1,8a-c]furan-6-one |
| Chemical Class | Sesquiterpene, Naphthalene derivative |
| Appearance | Not specified in available literature |
| Molecular Formula | C15H22O3 |
| Biological Activity | Anticoccidial agent |
| Solubility | Likely soluble in organic solvents such as ethanol, methanol, acetone, and ethyl acetate. Water solubility is expected to be low. |
| Toxicity Data | No specific toxicity data available. Treat as a potentially hazardous substance. |
| Reactivity Data | No specific reactivity data available. Avoid mixing with strong oxidizing agents, strong acids, and strong bases. |
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure (unused compound) or mixed with other substances (e.g., solvents, reaction mixtures).
-
Segregate Waste Streams:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated labware (e.g., pipette tips, centrifuge tubes) in a designated, compatible hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or reaction mixtures, in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should generally be kept separate.
-
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers: Use containers that are chemically resistant to this compound and any solvents present. For liquids, use a sealable, non-reactive container with a screw-top cap. For solids, a sturdy, sealable container is appropriate.
-
Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names and approximate percentages of any other components in the waste mixture. The accumulation start date (the date the first drop of waste is added) must also be clearly marked.
Step 3: Storage of this compound Waste
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory.[1] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1][2]
Step 4: Waste Disposal Request and Pickup
-
Consult Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Do Not Dispose Down the Drain: As a naphthalenic compound with unknown environmental impact, this compound waste should not be disposed of down the sanitary sewer.
-
Do Not Dispose of in Regular Trash: Solid this compound waste and contaminated materials must not be disposed of in the regular trash.
III. Experimental Protocols
As this document pertains to disposal procedures, no experimental protocols for the use of this compound are included. Researchers should follow their established and approved experimental protocols for handling this compound.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
References
Essential Safety and Logistical Information for Handling Fudecalone (Deoxynivalenol)
For Researchers, Scientists, and Drug Development Professionals
Fudecalone, more commonly known as Deoxynivalenol (DON) or Vomitoxin, is a type B trichothecene mycotoxin.[1] It is a metabolite produced by various fungi of the Fusarium species.[1] Due to its toxic properties, stringent safety measures are imperative when handling this compound in a laboratory setting to minimize exposure and ensure a safe working environment. This document provides essential information on personal protective equipment (PPE), handling procedures, spill management, and disposal of this compound.
Quantitative Toxicity Data
To provide a clear understanding of the acute toxicity of this compound (Deoxynivalenol), the following data has been compiled from animal studies.
| Parameter | Value | Species | Route of Administration |
| LD50 | 46 mg/kg | Mouse | Oral |
| LD50 | 43 mg/kg | Mouse | Intraperitoneal |
| LD50 | 45 mg/kg | Mouse | Subcutaneous |
| LD50 | 140 mg/kg | Chicken | Oral |
| LD50 | 27 mg/kg | Dog | Subcutaneous |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound:
-
Respiratory Protection: A NIOSH-approved respirator is crucial, especially when handling the powdered form of the compound or when there is a risk of aerosolization. For significant quantities or in situations with potential for high dust concentration, a full-face positive-pressure respirator is recommended.
-
Eye Protection: Chemical splash goggles or a face shield must be worn to protect the eyes from dust particles and splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of damage before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat, preferably disposable, should be worn to protect street clothing. In cases of potential for significant contamination, a chemical-resistant apron or suit is recommended.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory. For tasks with a higher risk of spills, chemical-resistant shoe covers should be worn.
Experimental Protocols: Safe Handling and Decontamination
Adherence to strict protocols is essential for the safe handling and decontamination of this compound in a laboratory setting.
General Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Dust Formation: Whenever possible, handle this compound in solution to avoid the generation of dust. If handling the powdered form is necessary, use techniques that minimize dust creation.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name and appropriate hazard warnings.
Decontamination Procedure
A 1% sodium hypochlorite solution is an effective agent for the decontamination of surfaces and equipment that have come into contact with this compound.
Materials:
-
1% Sodium hypochlorite solution (freshly prepared)
-
5% aqueous acetone solution
-
Methanol
-
Personal protective equipment (as listed above)
-
Absorbent materials (e.g., paper towels, spill pads)
-
Waste disposal bags
Procedure:
-
Initial Wipe-Down: For glassware and equipment, rinse with methanol to remove the bulk of the this compound.
-
Decontamination: Immerse or thoroughly wipe the contaminated items with a 1% sodium hypochlorite solution.
-
Contact Time: Allow the sodium hypochlorite solution to remain in contact with the contaminated surfaces for at least 10 minutes.
-
Neutralization: After the contact time, add a 5% aqueous acetone solution to neutralize the bleach.
-
Final Rinse: Thoroughly rinse the decontaminated items with water.
-
Protective Apparel: Laboratory coats or aprons that have been in contact with this compound should be soaked in a 5% sodium hypochlorite solution overnight and then washed thoroughly with water.
Operational and Disposal Plans
A clear plan for managing spills and disposing of waste is critical to maintaining a safe laboratory environment.
Spill Cleanup Protocol
In the event of a this compound spill, the following steps should be taken immediately:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of airborne dust, evacuate the area and prevent re-entry.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment, including respiratory protection.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the spill with a damp absorbent material to prevent dust from becoming airborne.
-
Decontamination: Once the spill is contained and absorbed, decontaminate the area using a 1% sodium hypochlorite solution, allowing for a contact time of at least 10 minutes before wiping clean.
-
Waste Disposal: All materials used for spill cleanup, including absorbent materials and contaminated PPE, must be collected in a sealed, labeled waste bag for hazardous waste disposal.
Waste Disposal Plan
All this compound waste, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: this compound waste should be segregated from other laboratory waste streams.
-
Containerization: Waste should be collected in clearly labeled, leak-proof containers.
-
Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Visualizations
To further clarify the procedural workflows, the following diagrams have been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
